molecular formula C10H10O2 B1335874 5-Hydroxy-2-tetralone CAS No. 35697-10-0

5-Hydroxy-2-tetralone

Cat. No.: B1335874
CAS No.: 35697-10-0
M. Wt: 162.18 g/mol
InChI Key: SPOWVZSMEMISBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-tetralone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWVZSMEMISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408361
Record name 5-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-10-0
Record name 5-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Hydroxy-2-tetralone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-tetralone, a hydroxylated derivative of 2-tetralone, belongs to a class of bicyclic aromatic ketones. The tetralone scaffold is a key structural motif in a variety of biologically active compounds and natural products, exhibiting a range of therapeutic properties, including antimicrobial and anticancer activities. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of this compound, based on available scientific data. While the biological activities of many tetralone derivatives have been explored, specific data on the mechanism of action and signaling pathways for this compound remains limited in publicly accessible literature.

Chemical Structure and Properties

This compound is characterized by a naphthalene core, hydrogenated in one of the aromatic rings, with a ketone group at the C2 position and a hydroxyl group at the C5 position.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
CAS Number 35697-10-0[1]
Appearance Light brown to gray solid
Boiling Point (Predicted) 333.6 ± 42.0 °C
Density (Predicted) 1.236 ± 0.06 g/cm³
pKa (Predicted) 9.83 ± 0.20
Melting Point Not experimentally determined in cited sources. For comparison, the melting point of the isomeric 5-Hydroxy-1-tetralone is 205.5-211.5 °C.[2]

Structure:

  • SMILES: O=C1CC2=CC=CC(O)=C2C1

  • InChI: InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2

Spectroscopic Data

Table 2: Spectroscopic Data for Related Tetralone Compounds

Data TypeCompoundKey FeaturesSource
¹H NMR 5-Hydroxy-1-tetraloneData available in various databases.
¹³C NMR 5-Hydroxy-1-tetraloneData available in various databases.
IR Spectrum 5-Hydroxy-1-tetraloneData available in various databases.[3]
Mass Spectrum 5-Hydroxy-1-tetraloneData available in various databases.[3]

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available literature. However, a plausible synthetic route involves the demethylation of its precursor, 5-Methoxy-2-tetralone.[4]

Proposed Synthesis Workflow

Synthesis of this compound cluster_0 Synthesis of 5-Methoxy-2-tetralone cluster_1 Demethylation 1,6-Dimethoxynaphthalene 1,6-Dimethoxynaphthalene Reduction Reduction 1,6-Dimethoxynaphthalene->Reduction Na / EtOH, NH3 5-Methoxy-2-tetralone 5-Methoxy-2-tetralone Reduction->5-Methoxy-2-tetralone Demethylating_Agent Demethylating Agent (e.g., BBr3, HBr) 5-Methoxy-2-tetralone->Demethylating_Agent Input This compound This compound Demethylating_Agent->this compound Purification Purification This compound->Purification e.g., Column Chromatography Final_Product This compound Purification->Final_Product Biological Activity Workflow Compound This compound In_Vitro_Screening In Vitro Screening (e.g., Cell-based assays, Enzyme inhibition) Compound->In_Vitro_Screening Target_Identification Target Identification (e.g., Affinity chromatography, Proteomics) In_Vitro_Screening->Target_Identification Identifies biological activity Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling pathway analysis, Gene expression) Target_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Confirms in vivo efficacy and safety Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Synthesis of 5-Hydroxy-2-tetralone: A Technical Guide to Novel Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel synthetic methodologies for 5-Hydroxy-2-tetralone, a valuable intermediate in the synthesis of various biologically active molecules. This document provides a comprehensive overview of modern synthetic routes, detailed experimental protocols, and comparative quantitative data to assist researchers in the efficient production of this key chemical scaffold.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as a precursor for analogs of the plant hormone abscisic acid and for the development of ligands targeting serotonin receptors. Its synthesis has been approached from various starting materials, with ongoing research focused on improving yield, purity, and process safety, while also exploring more readily available and cost-effective precursors. This guide focuses on recent and novel approaches to its synthesis, providing a practical resource for laboratory and process development applications.

Synthetic Routes and Methodologies

Several innovative strategies have been developed for the synthesis of this compound, often proceeding through its methoxy-protected precursor, 5-methoxy-2-tetralone. The primary approaches discussed herein involve the catalytic reduction of naphthalene derivatives and the cyclization of substituted phenylacetic acids.

Synthesis from Naphthalene Derivatives

A prominent route to 5-hydroxy-tetralones involves the selective reduction of dihydroxynaphthalenes. A particularly effective method starts from the readily available 1,5-dihydroxynaphthalene.

2.1.1. Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This method provides a direct route to 5-hydroxy-1-tetralone, which can be a precursor to the 2-tetralone isomer. The process involves the reaction of an aqueous alcoholic solution of 1,5-dihydroxynaphthalene with one molar equivalent of hydrogen gas in the presence of a palladium catalyst and an alkali metal hydroxide.[1] This approach is advantageous due to its relatively mild reaction conditions and the high purity of the resulting product.[1]

Experimental Protocol:

  • A mixture of 1,5-dihydroxynaphthalene (48 g), sodium hydroxide (12 g), water (30 ml), and isopropyl alcohol (235 ml) is prepared.

  • A 10% palladium on carbon catalyst (7.5 g) is added to the mixture.

  • The reaction is conducted in a Parr shaker under hydrogen gas pressure (up to 52 psi) at a temperature of 70-90°C.

  • Upon absorption of one molar equivalent of hydrogen, the reaction mixture is cooled to 25°C.

  • The catalyst is removed by filtration, and the solvent is removed in vacuo.

  • The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of the product.

  • The solid is filtered, washed with water, and dried to yield 5-hydroxy-1-tetralone.

This process has been reported to achieve yields of 85-95% with a product purity of 90-95%.[1]

Synthesis from 3-Methoxyphenylacetic Acid

A novel and industrially scalable approach utilizes 3-methoxyphenylacetic acid as the starting material to produce 5-methoxy-2-tetralone, which can then be demethylated to this compound. This method avoids the use of hazardous reagents like metallic sodium.[2][3]

Reaction Scheme:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Purification cluster_3 Step 4: Demethylation 3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetyl chloride 3-Methoxyphenylacetic acid->3-Methoxyphenylacetyl chloride SOCl2, DMF 5-Methoxy-2-tetralone 5-Methoxy-2-tetralone 3-Methoxyphenylacetyl chloride->5-Methoxy-2-tetralone Ethylene, Catalyst Purified 5-Methoxy-2-tetralone Purified 5-Methoxy-2-tetralone 5-Methoxy-2-tetralone->Purified 5-Methoxy-2-tetralone 1. NaHSO3 2. Na2CO3 This compound This compound Purified 5-Methoxy-2-tetralone->this compound Demethylating Agent

Caption: Synthesis of this compound from 3-Methoxyphenylacetic Acid.

Experimental Protocol (for 5-Methoxy-2-tetralone): [2]

  • Acyl Chloride Formation: 3-Methoxyphenylacetic acid (1.66 g, 10 mmol) is reacted with thionyl chloride (10 mL) in the presence of N,N-dimethylformamide (0.5 mL) at 55-90°C for 3 hours.

  • Purification of Acyl Chloride: The crude 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.

  • Friedel-Crafts Acylation: The purified 3-methoxyphenylacetyl chloride is reacted with ethylene in the presence of a suitable catalyst and solvent to yield 5-methoxy-2-tetralone.

  • Purification of Tetralone: The product is treated with a saturated sodium bisulfite solution to form a salt, which is subsequently reacted with sodium carbonate to release the purified 5-methoxy-2-tetralone. This multi-step process has a reported overall yield of around 65-75% with a purity of over 97%.[4][5]

Synthesis via Birch Reduction of 1,6-Dimethoxynaphthalene

An alternative route to 5-methoxy-2-tetralone involves the Birch reduction of 1,6-dimethoxynaphthalene.[3][6][7]

Experimental Protocol: [6]

  • To a boiling solution of 1,6-dimethoxynaphthalene (100 g, 0.53 mol) in ethanol (1.4 L), sodium shavings (90 g, 3.91 mol) are added.

  • The mixture is stirred until all the sodium has dissolved.

  • The reaction is cooled to 0°C, and concentrated HCl (457 mL) and water (395 mL) are added dropwise.

  • The mixture is refluxed for one hour.

  • The product is extracted with diethyl ether and purified by treatment with saturated sodium bisulfite, followed by distillation, to give 5-methoxy-2-tetralone in 65% yield.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound and its methoxy precursor.

Starting MaterialProductKey ReagentsYield (%)Purity (%)Reference
1,5-Dihydroxynaphthalene5-Hydroxy-1-tetraloneH₂, Pd/C, NaOH85-9590-95[1]
3-Methoxyphenylacetic acid5-Methoxy-2-tetraloneSOCl₂, Ethylene65-75>97[4][5]
1,6-Dimethoxynaphthalene5-Methoxy-2-tetraloneNa, EtOH, HCl65Not specified[6]

Demethylation of 5-Methoxy-2-tetralone

The final step to obtain this compound is the demethylation of 5-methoxy-2-tetralone. Various demethylating agents can be employed, with the choice depending on the desired reaction conditions and the presence of other functional groups. A convenient method for selective demethylation of the 5-methoxyl group involves the use of anhydrous aluminum chloride in a dry ethereal solution, which provides good yields.[8]

Spectroscopic Data

The characterization of this compound and its intermediates is crucial for confirming their identity and purity.

5-Hydroxy-1-tetralone:

  • Formula: C₁₀H₁₀O₂[9]

  • Molecular Weight: 162.1852 g/mol [9]

  • IR Spectrum: Available in the NIST WebBook.[9]

5-Methoxy-2-tetralone:

  • Formula: C₁₁H₁₂O₂[10]

  • Molecular Weight: 176.21 g/mol [10]

  • ¹H NMR (CDCl₃): δ 7.2 (1H, m), 6.8 (2H, m), 3.9 (3H, s), 3.6 (2H, s), 3.1 (2H, m), 2.55 (2H, m).[6]

Biological Context and Experimental Workflow

This compound and its derivatives have shown potential as modulators of biological pathways, including those involving serotonin (5-HT) receptors. The activation of the 5-HT₂B receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that is implicated in various physiological processes.[11]

G cluster_workflow Experimental Workflow cluster_pathway Potential Signaling Pathway Synthesis of this compound Synthesis of this compound Purification & Characterization Purification & Characterization Synthesis of this compound->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening Spectroscopic Analysis (NMR, MS, IR) Spectroscopic Analysis (NMR, MS, IR) Purification & Characterization->Spectroscopic Analysis (NMR, MS, IR) 5-HT Receptor Binding Assay 5-HT Receptor Binding Assay Biological Screening->5-HT Receptor Binding Assay This compound Derivative This compound Derivative 5-HT2B Receptor 5-HT2B Receptor This compound Derivative->5-HT2B Receptor Ligand Binding Gq/11 Gq/11 5-HT2B Receptor->Gq/11 Activation PLCβ PLCβ Gq/11->PLCβ IP3 IP3 PLCβ->IP3 DAG DAG PLCβ->DAG [Ca2+]i Increase [Ca2+]i Increase IP3->[Ca2+]i Increase PKC Activation PKC Activation DAG->PKC Activation

Caption: Experimental Workflow and Potential Biological Signaling Pathway.

The workflow diagram illustrates the logical progression from synthesis and purification to biological evaluation. The signaling pathway diagram depicts the potential mechanism of action for a this compound derivative as a ligand for the 5-HT₂B receptor, leading to downstream cellular responses.[11] This highlights the importance of synthesizing high-purity this compound for reliable structure-activity relationship (SAR) studies in drug discovery.

References

The Biological Activity of 5-Hydroxy-2-tetralone and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a prominent structural motif in a variety of biologically active compounds, serving as a versatile building block in medicinal chemistry. The introduction of a hydroxyl group at the 5-position of the 2-tetralone core, affording 5-Hydroxy-2-tetralone, presents a molecule with significant potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While direct studies on this compound are limited, the extensive research on its analogs offers valuable insights into the therapeutic promise of this chemical class.

Quantitative Biological Activity Data

The biological activities of this compound analogs have been quantified across various assays, including enzyme inhibition, antimicrobial, and cytotoxicity studies. The following tables summarize the key quantitative data available in the literature.

Table 1: Enzyme Inhibition by Tetralone Analogs

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
Tetralone Analog (Compound B)Human DGAT1Fluorescence-based biochemical2.8[1]
Tetralone Analog (S-12a)Human DGAT1Lipid extractionNot specified, but potent[1]
Tetralone Analog (S-12g)Human DGAT1Lipid extractionNot specified, but potent[1]

Table 2: Antimicrobial and Cytotoxic Activity of Aminoguanidinium Tetralone Analogs

CompoundBacterial StrainMIC (µg/mL)Cytotoxicity AssayCell LineIC50 (µg/mL)Hemolytic Activity (HC50, µg/mL)Reference
2DS. aureus ATCC 292130.5MTTHEK293-T13.0950.65[2]
2DMRSA-21MTTHEK293-T13.0950.65[2]
Various AnalogsESKAPE pathogens0.5 - 32------------[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature concerning tetralone analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the methodology described for novel aminoguanidine-tetralone derivatives.[2]

  • Bacterial Strains and Culture Conditions:

    • Use strains from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant isolates.

    • Culture bacteria in Mueller-Hinton broth (MHB) at 37°C.

  • Preparation of Test Compounds:

    • Dissolve the tetralone analogs in dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL.

  • MIC Assay:

    • Perform the assay in 96-well microtiter plates using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare serial twofold dilutions of the test compounds in MHB, ranging from 0.125 to 64 µg/mL.

    • Add a bacterial suspension (5 x 10^5 CFU/mL) to each well.

    • Include a positive control (e.g., levofloxacin) and a negative control (0.1% DMSO).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the study on aminoguanidine-tetralone derivatives.[2]

  • Cell Line and Culture Conditions:

    • Use a human embryonic kidney cell line (HEK293-T).

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

    • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on its analogs suggest potential mechanisms of action, particularly in the context of inflammation.

Some tetralone derivatives have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine, and its inhibition can lead to a reduction in the activation of downstream inflammatory signaling pathways. This includes the potential to decrease the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes.

MIF_NFkB_Pathway cluster_cytoplasm Cytoplasm Tetralone Tetralone Analog MIF MIF Tautomerase Activity Tetralone->MIF Inhibition IKK IKK Complex MIF->IKK Activation ProInflammatory_Stimuli Pro-inflammatory Stimuli ProInflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed mechanism of anti-inflammatory action of tetralone analogs via inhibition of MIF and subsequent reduction of NF-κB activation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow Start Start: Design of This compound Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Biological Screening Characterization->In_Vitro Antimicrobial Antimicrobial Assays (MIC/MBC) In_Vitro->Antimicrobial Anticancer Cytotoxicity Assays (IC50) In_Vitro->Anticancer Anti_inflammatory Anti-inflammatory Assays In_Vitro->Anti_inflammatory Lead_Identification Lead Compound Identification Antimicrobial->Lead_Identification Anticancer->Lead_Identification Anti_inflammatory->Lead_Identification In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Identification->In_Vivo Animal_Models Animal Models (e.g., Infection, Inflammation) In_Vivo->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD End End: Preclinical Candidate Animal_Models->End PK_PD->End

Caption: A generalized workflow for the discovery and development of drugs based on this compound analogs.

Conclusion and Future Directions

The available scientific literature strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quantitative data from studies on its analogs highlight their potential potency. However, a significant gap in knowledge exists regarding the specific biological profile of this compound itself.

Future research should focus on:

  • Systematic evaluation of this compound: Conducting a comprehensive screening of the parent compound across various biological assays to establish its intrinsic activity.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Elucidating the specific structural features of the tetralone core and its substituents that contribute to the observed biological activities.

  • Mechanism of action studies: Investigating the precise molecular targets and signaling pathways modulated by this compound and its most potent analogs to understand their therapeutic effects and potential side effects.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the discovery of novel medicines based on this versatile chemical scaffold.

References

5-Hydroxy-2-tetralone potential as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Hydroxy-2-tetralone as a Pharmaceutical Intermediate

Introduction

The tetralone scaffold is a bicyclic aromatic ketone that serves as a foundational structure in a multitude of biologically active compounds.[1][2] Its rigid framework and versatile chemical handles make it a privileged starting point for the synthesis of pharmaceuticals targeting a wide array of biological systems, including the central nervous system (CNS), and for developing agents with antitumor and antibacterial properties.[2][3] Specifically, this compound and its close chemical relatives, such as 5-methoxy-2-tetralone, are crucial intermediates in the synthesis of significant pharmaceutical agents.[4][5] This technical guide provides a comprehensive overview of the synthesis, applications, and pharmaceutical potential of this compound, aimed at researchers, chemists, and professionals in drug development.

Chemical Properties and Synthesis

This compound (CAS: 35697-10-0) possesses a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol .[6] Its structure features a hydroxyl group on the aromatic ring and a ketone in the alicyclic ring, providing two key sites for chemical modification. In practice, the hydroxyl group is often protected, typically as a methyl ether (5-methoxy-2-tetralone), during synthetic sequences to prevent unwanted side reactions.[4][7]

The synthesis of the core tetralone structure can be achieved through various routes. One common industrial method involves the reduction of a dimethoxynaphthalene precursor. This approach offers high yields and utilizes readily available starting materials.[7]

Table 1: Synthesis of 5-Methoxy-2-tetralone
Starting MaterialReagents & ConditionsYieldPurityReference
1,6-Dimethoxynaphthalene1. Metallic Sodium (Na), Anhydrous Ethanol, Liquid Ammonia, 15-35°C, 35-48 hours. 2. Dilute Hydrochloric Acid (hydrolysis).79-82%45-46% (by GC)[8][9]
3-Methoxyphenylacetic acid1. Thionyl chloride. 2. Ethylene. 3. Sodium bisulfite, then Sodium carbonate.High YieldNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-tetralone via Birch Reduction

This protocol is adapted from patented industrial methods for the synthesis of 5-methoxy-2-tetralone.[8][9]

Materials:

  • 1,6-Dimethoxynaphthalene

  • Anhydrous Ethanol

  • Liquid Ammonia

  • Metallic Sodium

  • Dilute Hydrochloric Acid

  • 1000mL four-necked flask

Procedure:

  • To the 1000mL four-necked flask, add 42g of 1,6-dimethoxynaphthalene, 289g of anhydrous ethanol, and 8.4g of liquid ammonia. Stir the mixture until all solids are fully dissolved.[8]

  • Press 35g of metallic sodium into filaments. Add the sodium to the reaction solution in batches (approximately 5g per batch), waiting for the blue color to disappear before adding the next batch.[8]

  • Maintain the reaction temperature between 25-35°C throughout the addition of sodium. The total reaction time is approximately 48 hours.[8]

  • After the reduction is complete, cautiously add water dropwise to quench any remaining sodium.

  • Distill off the ethanol and water mixture. Add water to the residue and separate the organic (oil) layer.

  • To the separated oil layer, add dilute hydrochloric acid and reflux the mixture to induce hydrolysis.

  • After hydrolysis, separate the oil layer again to obtain crude 5-methoxy-2-tetralone. The reported yield is approximately 81% with a purity of 46.2% as determined by gas chromatography.[9] Further purification can be achieved via column chromatography.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A 1,6-Dimethoxynaphthalene C Birch Reduction (25-35°C, 48h) A->C Step 1: Reduction B Na, EtOH, liq. NH3 B->C Step 1: Reduction D Acid Hydrolysis (Reflux with HCl) C->D Step 2: Workup & Hydrolysis E 5-Methoxy-2-tetralone D->E Final Product G A This compound Scaffold B Dopamine Agonists A->B Reductive Amination, N-Alkylation C Serotonin (5-HT) Receptor Ligands A->C Reductive Amination D Antitumor Agents A->D Formylation, Condensation E Macrophage Migration Inhibitory Factor (MIF) Inhibitors A->E Aldol Condensation F Rotigotine (Parkinson's Disease) B->F G 5-SAT Analogs (CNS Disorders) C->G H Podophyllotoxin Analogues (Cancer) D->H I Arylmethylene-1-tetralones (Anti-inflammatory) E->I G A 5-Methoxy-2-tetralone (Intermediate) B Rotigotine A->B Multi-step Synthesis C Dopamine Receptors (D1, D2, D3) B->C Binds & Activates D Postsynaptic Neuron C->D E Signal Transduction (e.g., cAMP modulation) C->E Initiates F Alleviation of Parkinson's Symptoms E->F Leads to

References

Unraveling the Biological Role of 5-Hydroxy-2-tetralone: A Technical Overview of a Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While the precise mechanism of action for 5-Hydroxy-2-tetralone in biological systems remains an area of active investigation, extensive research into the broader family of tetralone derivatives has revealed a wealth of biological activities. This technical guide provides an in-depth summary of the known effects of the tetralone scaffold, offering valuable context for researchers, scientists, and drug development professionals interested in the potential applications of this compound and related compounds.

The tetralone core structure is a key pharmacophore in a variety of synthetic and natural products, demonstrating a range of activities from enzyme inhibition to receptor modulation. This document synthesizes the current understanding of these activities, drawing from numerous studies on tetralone derivatives.

The Tetralone Scaffold: A Hub of Biological Activity

Derivatives of the tetralone framework have been shown to interact with several key biological targets, suggesting a multifaceted mechanism of action that could be harnessed for therapeutic benefit.

Enzyme Inhibition: A Key Modality

Tetralone derivatives have demonstrated significant inhibitory effects on several classes of enzymes, highlighting a primary mode of their biological action.

  • Steroidogenic Enzyme Inhibition: Certain heterocyclic substituted 2-(arylmethylene)-1-tetralones are known to inhibit steroidogenic enzymes. Specifically, they have been shown to target P450 aromatase and P450 17, enzymes crucial for estrogen and androgen biosynthesis, respectively[1]. For example, a (Z)-4-imidazolyl substituted tetralone acts as a potent inhibitor of P450 aromatase, while a 3-pyridyl derivative shows strong inhibition of rat testicular P450 17[1].

  • Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: A class of E-2-arylmethylene-1-tetralones and their heteroanalogues can effectively bind to the active site of Macrophage Migration Inhibitory Factor (MIF) and inhibit its tautomerase function[2][3]. This inhibition leads to a reduction in inflammatory macrophage activation and a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-6, and reactive oxygen species[2][3].

The potential for tetralone derivatives to inhibit dihydrofolate reductase (DHFR) has also been suggested through molecular docking studies[4].

Receptor Interaction: Modulating Neuronal Pathways

The tetralone scaffold serves as a foundation for ligands targeting key neurotransmitter receptors. A series of novel α-tetralone and α-tetralol derivatives have been synthesized and shown to possess binding affinities for both serotonin (5-HT2A) and dopamine (D₂) receptors[5]. This dual-receptor activity is a hallmark of several atypical antipsychotic drugs, suggesting the potential of tetralone-based compounds in the treatment of psychiatric disorders.

Antimicrobial and Cytotoxic Potential

The biological activities of tetralones extend to antimicrobial and cytotoxic effects.

  • Antibacterial Properties: Aminoguanidine-tetralone derivatives have exhibited potent and rapid bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[4]. The proposed mechanism involves the depolarization and disruption of the bacterial cell membrane[4].

  • Antifungal and Antiviral Activities: The broader class of tetralone derivatives has been reported to possess both antifungal and antiviral properties, though specific mechanisms are less well-defined[4].

  • Cytotoxicity and Anti-cancer Link: Hydroxy tetralones serve as important intermediates in the synthesis of podophyllotoxin analogues, which are precursors to clinically used anti-cancer drugs like etoposide and teniposide[6]. Furthermore, the natural product 4-hydroxy-α-tetralone can reverse multi-drug resistance in Escherichia coli by inhibiting ATP-dependent efflux pumps[4].

Putative Roles: Antioxidant and Anti-inflammatory Effects

While direct evidence for this compound is limited, its isomer, 8-Hydroxy-2-tetralone, has been suggested to possess antioxidant and free radical scavenging properties[7]. The anti-inflammatory potential of the tetralone scaffold is further supported by the MIF-inhibitory activity of its derivatives, which leads to a downstream reduction in inflammatory processes[2][3].

Future Directions

The diverse biological activities of the tetralone scaffold underscore the potential of this compound as a valuable molecule for further investigation. While this guide summarizes the current knowledge based on related compounds, dedicated studies are necessary to elucidate the specific mechanism of action, molecular targets, and therapeutic potential of this compound itself. The lack of detailed experimental data and quantitative analysis for this specific compound highlights a significant opportunity for future research in the fields of medicinal chemistry and pharmacology.

Disclaimer: This document provides a summary of research on tetralone derivatives and does not represent a comprehensive analysis of the specific mechanism of action of this compound, for which there is limited available data. The information is intended for a scientific audience and should not be interpreted as medical advice.

References

solubility and stability of 5-Hydroxy-2-tetralone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of this compound. Given the limited publicly available data for this specific compound, this guide also draws upon data for the closely related isomer, 5-Hydroxy-1-tetralone, to provide a comparative context. Furthermore, it outlines detailed experimental protocols for researchers to determine these critical physicochemical properties.

Introduction

This compound (CAS No: 35697-10-0) is a chemical intermediate with potential applications in pharmaceutical synthesis.[1][2][3] Its chemical structure, featuring a hydroxyl group and a ketone on a tetralone framework, suggests that its solubility and stability will be influenced by solvent polarity, pH, temperature, and light exposure. Understanding these properties is crucial for its handling, formulation, and the development of stable drug products.

Physicochemical Properties

PropertyValueSource
CAS Number 35697-10-0[2][3]
Molecular Formula C10H10O2[1][2]
Molecular Weight 162.19 g/mol [1][2]
Appearance Light brown to gray solid[3]
Boiling Point (Predicted) 333.6 ± 42.0 °C[2][3]
Density (Predicted) 1.236 ± 0.06 g/cm3 [2][3]
pKa (Predicted) 9.83 ± 0.20[3]

Solubility Profile

Table of Solubility Data for 5-Hydroxy-1-tetralone (CAS: 28315-93-7)

SolventSolubilityConcentration (mM)Notes
DMSO32 mg/mL197.29Fresh DMSO is recommended as it can be hygroscopic.[4]
Ethanol20 mg/mL-
WaterInsoluble-[4]
AlcoholSoluble-[5]
EtherSoluble-[5]
BenzeneSoluble-[5]
Acetic AcidSoluble-[5]

It is anticipated that this compound will exhibit a similar solubility profile.

Proposed Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48h prep2->equil1 equil2 Allow to settle equil1->equil2 analysis1 Filter the supernatant (e.g., 0.45 µm PTFE filter) equil2->analysis1 analysis2 Dilute the filtrate with a suitable mobile phase analysis1->analysis2 analysis3 Analyze by validated HPLC-UV method analysis2->analysis3 quant2 Determine the concentration of the saturated solution analysis3->quant2 quant1 Generate a standard curve with known concentrations quant1->quant2

Caption: Workflow for Solubility Determination of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage and formulation. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[6][7]

While specific stability data for this compound is not available, forced degradation studies would typically involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[8][9]

Table of Storage Conditions for 5-Hydroxy-1-tetralone (CAS: 28315-93-7)

ConditionDurationNotes
-20°C (Powder)3 years[4]
-80°C (in Solvent)1 yearAliquot to avoid freeze-thaw cycles.[4]
-20°C (in Solvent)1 month[4]
Proposed Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general approach for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.[8]

Workflow for Forced Degradation Studies

cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start This compound Solution acid Acid Hydrolysis (e.g., 0.1M HCl at 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH at RT) start->base oxidation Oxidation (e.g., 3% H2O2 at RT) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photolytic Degradation (ICH Q1B guidelines) start->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Analytical Method hplc->method

Caption: Workflow for Forced Degradation Studies of this compound.

Detailed Methodologies:

  • Acid Hydrolysis: A solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) is treated with 0.1 M to 1 M hydrochloric acid. The mixture is then heated (e.g., at 60°C) and samples are taken at various time points.[8]

  • Base Hydrolysis: A solution of the compound is treated with 0.1 M to 1 M sodium hydroxide at room temperature. Samples are collected at different intervals.[8]

  • Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed over time.

  • Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 80°C) for a specified period.[9]

  • Photostability: The compound, in both solid and solution form, is exposed to light as per ICH Q1B guidelines, which specify an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[8][9]

For all conditions, samples should be neutralized or diluted as appropriate before analysis by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector and mass spectrometry (MS) is recommended for the identification and characterization of degradation products.[6][10]

Conclusion

This technical guide summarizes the known properties of this compound and provides a framework for the systematic evaluation of its solubility and stability. While specific experimental data for this compound is scarce, the provided protocols offer a robust starting point for researchers and drug development professionals. The data for the isomeric 5-Hydroxy-1-tetralone serves as a useful, albeit preliminary, reference. Rigorous experimental determination of these properties is essential for the successful application of this compound in pharmaceutical development.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-tetralone is a bicyclic aromatic ketone that serves as a versatile scaffold in medicinal chemistry and organic synthesis. The presence of both a phenolic hydroxyl group and a ketone functionality imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive exploration of the reactivity of the hydroxyl group in this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the strategic manipulation of this functional group for the development of novel derivatives with potential therapeutic applications.

Acidity and Nucleophilicity of the Hydroxyl Group

The hydroxyl group at the C-5 position of the tetralone ring is phenolic in nature, making it weakly acidic. The pKa of this hydroxyl group is predicted to be approximately 9.83. This acidity allows for the deprotonation of the hydroxyl group under basic conditions to form a more nucleophilic phenoxide ion. This enhanced nucleophilicity is central to several key reactions of the hydroxyl group.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo a variety of reactions, including etherification, esterification, and oxidation. These transformations are crucial for the synthesis of diverse derivatives with modified physicochemical and biological properties.

Etherification (O-Alkylation)

The conversion of the hydroxyl group to an ether is a common strategy to modify the lipophilicity and metabolic stability of phenolic compounds. The Williamson ether synthesis is a widely employed method for this transformation.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound with an alkyl halide.

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF))

  • Procedure:

    • To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5-2.0 eq.).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

    • Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

    • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-2-tetralone derivative.

Table 1: Representative Etherification Reactions of Phenols

ReactantReagentBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolMethyl IodideK₂CO₃AcetoneReflux4>95
PhenolEthyl BromideNaHDMF252>90
PhenolBenzyl ChlorideK₂CO₃Acetonitrile806>90

Note: These are general conditions for phenolic etherification and may require optimization for this compound.

Reaction Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base Alkyl Halide Alkyl Halide SN2 Attack SN2 Attack Alkyl Halide->SN2 Attack Base Base Base->Deprotonation Deprotonation->SN2 Attack Phenoxide 5-Alkoxy-2-tetralone 5-Alkoxy-2-tetralone SN2 Attack->5-Alkoxy-2-tetralone

Caption: General workflow for the Williamson ether synthesis of this compound.

Esterification

Esterification of the phenolic hydroxyl group can be achieved through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The Fischer-Speier esterification is a classic method involving an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a general procedure for the esterification of this compound with a carboxylic acid.

  • Materials:

    • This compound

    • Carboxylic acid (e.g., acetic acid, benzoic acid)

    • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

    • Solvent (e.g., toluene, or excess alcohol)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), the carboxylic acid (1.2-2.0 eq.), and a catalytic amount of the acid catalyst in the chosen solvent.[2]

    • Reflux the mixture, allowing for the azeotropic removal of water.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-tetralone-5-yl ester.

Table 2: Representative Fischer Esterification Conditions

AlcoholCarboxylic AcidCatalystSolventTemperature (°C)Time (h)Yield (%)
PhenolAcetic AcidH₂SO₄TolueneReflux4-860-70
PhenolBenzoic Acidp-TsOHTolueneReflux6-1265-75

Note: Yields can be improved by using an excess of the carboxylic acid or by efficient removal of water.[3][4]

Reaction Workflow: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Carboxylic Acid Carboxylic Acid Protonation Protonation Carboxylic Acid->Protonation Acid Catalyst Acid Catalyst Acid Catalyst Protonation->Nucleophilic Attack Activated Carbonyl Dehydration Dehydration Nucleophilic Attack->Dehydration Tetrahedral Intermediate 2-Tetralone-5-yl Ester 2-Tetralone-5-yl Ester Dehydration->2-Tetralone-5-yl Ester

Caption: General workflow for the Fischer esterification of this compound.

Oxidation

The phenolic hydroxyl group of this compound can be oxidized to a quinone. This transformation is significant as quinone moieties are present in many biologically active natural products and synthetic drugs.

Experimental Protocol: Oxidation to Naphthoquinone

This protocol provides a general method for the oxidation of this compound to the corresponding 1,4-naphthoquinone derivative.

  • Materials:

    • This compound

    • Oxidizing agent (e.g., Fremy's salt (potassium nitrosodisulfonate), Salcomine-O₂, oxygen with a base)

    • Solvent (e.g., acetone, water, dimethyl sulfoxide (DMSO))

  • Procedure (using Fremy's salt):

    • Dissolve this compound in a suitable solvent such as acetone or a mixture of acetone and water.

    • Prepare a solution of Fremy's salt in water.

    • Add the Fremy's salt solution dropwise to the solution of this compound at room temperature with vigorous stirring.

    • The reaction is typically rapid and is accompanied by a color change. Monitor the reaction by TLC.

    • Once the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting naphthoquinone derivative by column chromatography or recrystallization.

Table 3: Common Oxidizing Agents for Phenols to Quinones

Oxidizing AgentSolventTemperature (°C)
Fremy's SaltAcetone/Water25
Salcomine-O₂DMF25
O₂/Potassium t-butoxideDMSO25

Note: The choice of oxidizing agent and conditions may need to be optimized to achieve the desired product and yield.[5]

Reaction Pathway: Oxidation to Naphthoquinone

Oxidation_Pathway This compound This compound Naphthoquinone Derivative Naphthoquinone Derivative This compound->Naphthoquinone Derivative [O] (e.g., Fremy's Salt) Directing_Effects Hydroxyl Group Hydroxyl Group Activating Group Activating Group Hydroxyl Group->Activating Group Ortho, Para-Director Ortho, Para-Director Activating Group->Ortho, Para-Director Electrophilic Attack Electrophilic Attack Ortho, Para-Director->Electrophilic Attack Ortho Position Ortho Position Electrophilic Attack->Ortho Position Para Position Para Position Electrophilic Attack->Para Position MIF_Inhibition Tetralone Derivative Tetralone Derivative MIF MIF Tetralone Derivative->MIF Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines MIF->Pro-inflammatory Cytokines Promotes Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

References

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-2-tetralone is a valuable chemical intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a bicyclic aromatic core with both a ketone and a hydroxyl functional group, makes it a versatile building block in medicinal chemistry and drug development. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of its methoxy-protected precursor, 5-methoxy-2-tetralone, followed by a demethylation step to yield the final product. The protocols are designed for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step process. The first step involves the Birch reduction of 1,6-dimethoxynaphthalene to yield 5-methoxy-2-tetralone. The second step is the demethylation of the methoxy group to afford the desired this compound.

Data Presentation

A summary of the key quantitative data for the multi-step synthesis is presented in the table below for easy reference and comparison.

StepReactionStarting MaterialProductReagentsSolventYield (%)
1Birch Reduction and Hydrolysis1,6-Dimethoxynaphthalene5-Methoxy-2-tetraloneSodium, Hydrochloric AcidEthanol~65%[1]
2Demethylation5-Methoxy-2-tetraloneThis compoundBoron Tribromide (BBr₃) or Hydrobromic Acid (HBr)DCM or Acetic AcidTypically high

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-2-tetralone from 1,6-Dimethoxynaphthalene

This protocol is adapted from the method described by Ames et al.[1].

Materials:

  • 1,6-Dimethoxynaphthalene (100 g, 0.53 mol)

  • Ethanol (1.4 L)

  • Sodium metal shavings (90 g, 3.91 mol)

  • Concentrated Hydrochloric Acid (457 mL)

  • Water (395 mL)

  • Diethyl ether

  • Saturated sodium bisulfite solution

Equipment:

  • Large reaction vessel equipped with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 100 g (0.53 mol) of 1,6-dimethoxynaphthalene in 1.4 L of ethanol and bring the solution to a boil.

  • Carefully add 90 g (3.91 mol) of sodium shavings to the boiling solution in portions. Stir the mixture vigorously until all the sodium has dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a mixture of 457 mL of concentrated hydrochloric acid and 395 mL of water dropwise to the cooled reaction mixture.

  • After the addition is complete, heat the mixture to reflux for one hour.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in water and extract with diethyl ether.

  • Concentrate the organic layer and dissolve the resulting oil in 60 mL of saturated sodium bisulfite solution.

  • Stir the mixture for 20 minutes and then filter the resulting solid.

  • The collected solid is then treated to free the ketone and subsequently purified by distillation to yield 5-methoxy-2-tetralone as a clear oil (yield: ~65%).

Step 2: Demethylation of 5-Methoxy-2-tetralone to this compound

The demethylation of aryl methyl ethers is a standard transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective reagent for this purpose and generally provides high yields.[2] An alternative classical method involves the use of strong acids like hydrobromic acid (HBr)[2].

Method A: Using Boron Tribromide (BBr₃)

Materials:

  • 5-Methoxy-2-tetralone

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃) solution in DCM (1.0 M)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve 5-methoxy-2-tetralone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (typically 1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Method B: Using Hydrobromic Acid (HBr)

Materials:

  • 5-Methoxy-2-tetralone

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (optional)

  • Sodium bicarbonate

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 5-methoxy-2-tetralone in a round-bottom flask.

  • Add a solution of 48% hydrobromic acid (and optionally acetic acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the multi-step synthesis of this compound.

Synthesis_Workflow cluster_0 cluster_1 Start 1,6-Dimethoxynaphthalene Step1_Reagents 1. Na, Ethanol 2. HCl, H₂O Intermediate 5-Methoxy-2-tetralone Start->Intermediate Step 1: Birch Reduction & Hydrolysis Step2_Reagents BBr₃, DCM or HBr, Δ Purification Purification (Chromatography/ Recrystallization) Intermediate->Purification Step 2: Demethylation Final_Product This compound Purification->Final_Product Isolation

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 5-Hydroxy-2-tetralone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-tetralone is a valuable and versatile bicyclic scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of biologically active compounds. Its rigid framework, combined with the presence of both a hydroxyl and a ketone functional group, allows for extensive chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of compounds targeting various biological systems, including the central nervous system and infectious diseases, as well as for anticancer applications.

Applications in Medicinal Chemistry

The this compound core is a privileged structure found in or used to synthesize compounds with a variety of pharmacological activities. Key applications include:

  • Dopamine Receptor Modulators: The tetralin core is a well-established pharmacophore for dopamine receptor ligands. Derivatives of this compound are precursors to potent and selective agonists and antagonists of dopamine D2 and D3 receptors, which are important targets for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

  • Antibacterial Agents: The tetralone scaffold has been incorporated into novel antibacterial agents. By functionalizing the core structure, for instance with aminoguanidinium moieties, compounds with significant activity against various bacterial strains, including resistant pathogens, have been developed.

  • Anticancer Agents: Hydroxy tetralones serve as crucial intermediates in the synthesis of analogs of naturally occurring anticancer agents like podophyllotoxin. These synthetic derivatives are designed to improve efficacy, reduce toxicity, and overcome drug resistance.

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives of the tetralone scaffold have shown potential as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

Quantitative Bioactivity Data

The following tables summarize the biological activities of various compounds synthesized from or related to the this compound scaffold.

Table 1: Dopamine and Serotonin Receptor Binding Affinities

CompoundReceptorKᵢ (nM)Reference Compound
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)5-HT₁ₐ0.27 - 0.55-HT
(+)-7-OH-DPAThD₃-(-)-7-OH-DPAT
(-)-7-OH-DPAThD₃-(+)-7-OH-DPAT
Racemic 8-OH-DPAThD₂>1000-
Racemic 8-OH-DPAThD₃>1000-

Note: 8-OH-DPAT and 7-OH-DPAT are structurally related to derivatives of this compound and are key reference compounds.

Table 2: In Vitro Anticancer Activity of Podophyllotoxin Analogs

CompoundHeLa IC₅₀ (µM)K562 IC₅₀ (µM)K562/A02 IC₅₀ (µM)Reference Compound
9l 7.936.426.89Etoposide
9i 0.19--Etoposide
9e -< Etoposide-Etoposide
Etoposide ----

Note: These podophyllotoxin derivatives are synthesized from intermediates that can be derived from hydroxy tetralones.[1]

Experimental Protocols

Protocol 1: Synthesis of Dopamine Receptor Agonists via Reductive Amination

This protocol describes a general procedure for the synthesis of N,N-dipropylamino tetralin derivatives from this compound, a key step in the preparation of potent dopamine receptor agonists.

Reaction Scheme:

Materials:

  • This compound

  • Di-n-propylamine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or DCE, add di-n-propylamine (1.2-1.5 eq).

  • Add a catalytic amount of acetic acid to the mixture to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-hydroxy-2-(di-n-propylamino)tetralin.

Protocol 2: Synthesis of Podophyllotoxin Analogs from Hydroxy Tetralones

This protocol outlines a general strategy for the synthesis of podophyllotoxin analogs, which often involves the formylation of a tetralone intermediate.[2]

Reaction Scheme (Formylation Step):

Materials:

  • Substituted hydroxy tetralone

  • Sodium hydride (NaH) or other suitable base

  • Dry benzene or other aprotic solvent

  • Ethyl formate

  • Petroleum ether (for washing NaH)

  • Ethanol (small amount)

Procedure:

  • Wash sodium hydride (1.1 eq) with petroleum ether to remove any mineral oil.

  • Suspend the washed sodium hydride in dry benzene in a round-bottom flask under an inert atmosphere.

  • Add a small amount of ethanol to initiate the reaction.

  • Stir the mixture at room temperature for 1 hour.

  • Add ethyl formate (excess) dropwise to the reaction mixture and continue stirring for another hour.

  • Add a solution of the hydroxy tetralone (1.0 eq) in dry benzene dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with water and acidify to a neutral pH.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting hydroxymethylene tetralone intermediate by column chromatography or recrystallization. This intermediate can then be used in subsequent steps to construct the full podophyllotoxin analog scaffold.

Visualizations

Experimental Workflow: Synthesis of Bioactive Molecules from this compound

G cluster_0 Synthesis of Dopamine Receptor Modulators cluster_1 Synthesis of Anticancer Agents cluster_2 Synthesis of Antibacterial Agents start1 This compound step1_1 Reductive Amination (e.g., with Dipropylamine) start1->step1_1 product1 5-Hydroxy-2-(dialkylamino)tetralin (Dopamine Agonist Precursor) step1_1->product1 start2 Hydroxy Tetralone Intermediate step2_1 Formylation start2->step2_1 step2_2 Multi-step Synthesis step2_1->step2_2 product2 Podophyllotoxin Analogs step2_2->product2 start3 6-Hydroxy-1-tetralone (Analog of this compound) step3_1 Nucleophilic Substitution start3->step3_1 step3_2 Guanidinylation step3_1->step3_2 product3 Aminoguanidine-Tetralone Derivatives step3_2->product3

Caption: General synthetic pathways from hydroxy tetralones.

Signaling Pathway: Dopamine D2 Receptor Signaling

G Dopamine Dopamine or D2 Agonist D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Inhibition of production PKA Protein Kinase A cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Simplified Dopamine D2 receptor signaling cascade.[3][4]

Conclusion

This compound and its related structures are undeniably important building blocks in the field of medicinal chemistry. The synthetic accessibility and the possibility for diverse functionalization make this scaffold a continuing focus for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this compound derivatives in drug discovery.

References

Application Notes and Protocols for the Quantification of 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Hydroxy-2-tetralone in both biological matrices and pharmaceutical formulations. The protocols are designed to be robust, sensitive, and specific, leveraging modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a key intermediate and potential metabolite in the development of various pharmaceutical compounds. Accurate quantification of this analyte is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document outlines two primary protocols: one for the analysis of this compound in human plasma and another for its quantification in a solid dosage formulation.

Metabolic Pathway of Tetralone Derivatives

The metabolic pathway of tetralone derivatives, such as this compound, primarily involves oxidation and conjugation reactions to facilitate excretion. Based on the metabolism of structurally related compounds like tetralin, a proposed metabolic pathway for this compound involves further hydroxylation followed by glucuronidation or sulfation.[1][2]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 5_Hydroxy_2_tetralone This compound Di_hydroxy_tetralone Di-hydroxy-tetralone 5_Hydroxy_2_tetralone->Di_hydroxy_tetralone Hydroxylation (CYP450) Glucuronide_conjugate Glucuronide Conjugate Di_hydroxy_tetralone->Glucuronide_conjugate Glucuronidation (UGTs) Sulfate_conjugate Sulfate Conjugate Di_hydroxy_tetralone->Sulfate_conjugate Sulfation (SULTs)

A proposed metabolic pathway for this compound.

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

LC-MS/MS experimental workflow for plasma analysis.
Methodology

1. Sample Preparation:

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., this compound-d4).

  • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-4.0 min: 90% B

      • 4.1-5.0 min: 10% B (re-equilibration).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor Ion (m/z) 163.1 -> Product Ion (m/z) 135.1

      • IS (this compound-d4): Precursor Ion (m/z) 167.1 -> Product Ion (m/z) 139.1

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of this compound in human plasma.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal

Protocol 2: Quantification of this compound in a Pharmaceutical Formulation (Solid Dosage)

This protocol provides a method for the extraction and quantification of this compound from a solid pharmaceutical dosage form, ensuring the quality and consistency of the drug product.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh and Grind Tablet dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter sonicate->filter dilute Dilute to Concentration filter->dilute inject Inject into HPLC-UV dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

HPLC-UV workflow for pharmaceutical formulation analysis.
Methodology

1. Sample Preparation:

  • Accurately weigh and grind a representative number of tablets to a fine powder.

  • Transfer an amount of powder equivalent to a target concentration of this compound into a volumetric flask.

  • Add a suitable diluent (e.g., 50:50 acetonitrile:water) to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).

  • Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before analysis.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for the quantification of this compound in a pharmaceutical formulation.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from excipients

Conclusion

The presented protocols provide robust and reliable methods for the quantification of this compound in both complex biological matrices and pharmaceutical formulations. The LC-MS/MS method offers high sensitivity and selectivity for bioanalytical applications, while the HPLC-UV method provides a straightforward and accurate approach for quality control in a manufacturing setting. These methods can be adapted and validated for specific research and development needs.

References

Application Notes and Protocols for Enzymatic Reactions Involving 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential enzymatic reactions involving 5-Hydroxy-2-tetralone, a versatile bicyclic ketone with applications in the synthesis of pharmaceutically active compounds. While direct enzymatic studies on this compound are not extensively documented in publicly available literature, this document extrapolates from known enzymatic activities on structurally similar tetralone derivatives. The protocols detailed below are based on well-established enzymatic systems and are intended to serve as a foundational guide for the development of biocatalytic processes for the synthesis of novel chiral molecules derived from this compound.

Introduction to Enzymatic Transformations of Tetralones

The tetralone scaffold is a key structural motif in a variety of biologically active molecules. The introduction of chirality through enzymatic reactions can significantly impact the pharmacological properties of these compounds. Two primary classes of enzymes, Alcohol Dehydrogenases (ADHs) and Baeyer-Villiger Monooxygenases (BVMOs), are particularly well-suited for the stereoselective transformation of cyclic ketones like this compound.

  • Alcohol Dehydrogenases (ADHs) catalyze the reversible reduction of ketones to secondary alcohols. This reaction is highly valuable for the synthesis of enantiomerically pure alcohols, which are crucial chiral building blocks in the pharmaceutical industry.

  • Baeyer-Villiger Monooxygenases (BVMOs) catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones. This transformation can lead to the formation of novel heterocyclic structures with potential biological activities.

Asymmetric Reduction of this compound using Alcohol Dehydrogenase

The enzymatic reduction of the keto group in this compound can yield chiral 5-hydroxy-2-tetralol. The stereochemical outcome of this reaction is dependent on the specific ADH used. Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants have demonstrated high conversion and enantioselectivity in the reduction of substituted 2-tetralones, making them excellent candidates for this transformation.[1][2]

Quantitative Data for ADH-Catalyzed Reduction of Substituted 2-Tetralones

The following table summarizes the performance of TeSADH mutants in the asymmetric reduction of various 2-tetralone derivatives, providing an indication of the expected outcomes for this compound.

SubstrateTeSADH MutantConversion (%)Enantiomeric Excess (ee, %)Configuration of ProductReference
7-Methoxy-2-tetraloneW110A>99>99(S)[1]
7-Methoxy-2-tetraloneF298S>99>99(R)[1]
6-Methoxy-2-tetraloneW110A>99>99(S)[1]
6-Methoxy-2-tetraloneF298S>99>99(R)[1]
7-Hydroxy-2-tetraloneW110G9598(S)[1]
7-Hydroxy-2-tetraloneF298G9399(R)[1]
Experimental Protocol: Asymmetric Reduction of this compound

This protocol is adapted from methodologies used for the reduction of substituted 2-tetralones with TeSADH mutants.[1][2]

Materials:

  • Recombinant TeSADH mutant (e.g., W110A or F298S, expressed and purified)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.5)

  • NADP⁺

  • Isopropanol (for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • In a reaction vessel, combine the Tris-HCl buffer, NADP⁺ (final concentration 1 mM), and the purified TeSADH mutant (final concentration ~1.5 µM).

  • Add the this compound stock solution to the reaction mixture (final concentration 10 mM).

  • Add isopropanol to the reaction mixture (10% v/v) to serve as the co-substrate for cofactor regeneration.

  • Incubate the reaction at 50°C with shaking (e.g., 180 rpm) for 12-24 hours.

  • Monitor the progress of the reaction by taking aliquots at different time points.

  • To analyze the reaction, quench the aliquot with an equal volume of ethyl acetate, vortex, and centrifuge to separate the phases.

  • Collect the organic phase, dry over anhydrous sodium sulfate, and analyze by GC or HPLC with a suitable chiral column to determine the conversion and enantiomeric excess of the 5-hydroxy-2-tetralol product.

Experimental Workflow for ADH-Catalyzed Reduction

ADH_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Substrate This compound Reaction Incubation at 50°C Substrate->Reaction Enzyme TeSADH Mutant Enzyme->Reaction Cofactor NADP+ Cofactor->Reaction Buffer Tris-HCl Buffer Buffer->Reaction Regen Isopropanol Regen->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Analysis Chiral GC/HPLC Extraction->Analysis Product Chiral 5-Hydroxy-2-tetralol Analysis->Product

Workflow for the enzymatic reduction of this compound.

Baeyer-Villiger Oxidation of this compound

The enzymatic Baeyer-Villiger oxidation of this compound would result in the formation of a lactone, a seven-membered ring containing an ester group. This reaction can be catalyzed by BVMOs, such as cyclohexanone monooxygenase (CHMO), which are known to act on a broad range of cyclic ketones.

Representative Kinetic Data for a Baeyer-Villiger Monooxygenase

The following table provides kinetic parameters for a fungal BVMO with various ketone substrates, which can serve as an estimate for the reaction with a tetralone substrate.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Phenylacetone0.14 ± 0.021.8 ± 0.112.9[3]
4-Phenyl-2-butanone0.03 ± 0.013.6 ± 0.2120[3]
2-Octanone0.02 ± 0.015.3 ± 0.2265[3]
2-Decanone<0.016.8 ± 0.2>680[3]
Experimental Protocol: Baeyer-Villiger Oxidation of this compound

This protocol is based on general procedures for BVMO-catalyzed oxidations.[3][4]

Materials:

  • Recombinant BVMO (e.g., CHMO or a fungal BVMO, expressed and purified)

  • This compound

  • Tris-HCl buffer (100 mM, pH 8.0)

  • NADPH

  • Methanol (as a co-solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS or LC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a reaction vessel, combine the Tris-HCl buffer and the purified BVMO (final concentration ~2 µM).

  • Add the this compound stock solution to the reaction mixture (final concentration 1 mM, with the final methanol concentration at 1% v/v).

  • Initiate the reaction by adding NADPH (final concentration 0.3 mM). A cofactor regeneration system can also be employed.

  • Incubate the reaction at 25°C with shaking.

  • Monitor the reaction progress by observing the consumption of NADPH spectrophotometrically at 340 nm or by analyzing aliquots.

  • For product analysis, quench the reaction with an equal volume of ethyl acetate, vortex, and centrifuge.

  • Collect the organic phase, dry over anhydrous sodium sulfate, and analyze by GC-MS or LC-MS to identify the lactone product.

Experimental Workflow for BVMO-Catalyzed Oxidation

BVMO_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_analysis Product Identification Substrate This compound Reaction Incubation at 25°C Substrate->Reaction Enzyme BVMO Enzyme->Reaction Cofactor NADPH Cofactor->Reaction Buffer Tris-HCl Buffer Buffer->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Analysis GC-MS / LC-MS Extraction->Analysis Product Hydroxylated Lactone Analysis->Product

Workflow for the enzymatic oxidation of this compound.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways modulated by this compound or its enzymatic derivatives have not been explicitly detailed, tetralone and lactone scaffolds are present in numerous biologically active compounds with diverse mechanisms of action.

  • Tetralone Derivatives: Many tetralone-based compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their mode of action often involves the inhibition of specific enzymes or the modulation of signaling cascades.

  • Lactones: Lactones are a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[5][6][7][8] Their mechanisms can involve the alkylation of biological macromolecules or the modulation of key signaling pathways such as the NF-κB or MAPK pathways.

Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound and its enzymatically synthesized derivatives. A hypothetical signaling cascade that could be influenced by a bioactive small molecule is depicted below.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_input Stimulus & Receptor cluster_cascade Intracellular Signaling Cascade cluster_output Cellular Response Ligand Bioactive Molecule (e.g., Tetralone Derivative) Receptor Cell Surface Receptor Ligand->Receptor binds Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene regulates Response Biological Response (e.g., Proliferation, Apoptosis) Gene->Response leads to

Generic signaling pathway potentially modulated by bioactive molecules.

These application notes and protocols provide a starting point for exploring the enzymatic derivatization of this compound. The use of biocatalysis offers a powerful and sustainable approach to generating novel, chiral molecules with potential applications in drug discovery and development. Further screening of diverse enzyme libraries and optimization of reaction conditions will be crucial for developing efficient and selective biocatalytic processes.

References

Application Note: Chiral Separation of 5-Hydroxy-2-tetralone Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 5-Hydroxy-2-tetralone. The resolution of enantiomers is critical in drug development and stereoselective synthesis, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, enabling baseline separation of the (R)- and (S)-enantiomers of this compound. The provided methodologies and data are intended to guide researchers in establishing reliable and efficient chiral separation protocols for this and structurally related compounds.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Due to the three-dimensional nature of drug-receptor interactions, the biological activity of chiral compounds is often enantiomer-specific. Consequently, regulatory agencies frequently require the development and marketing of single-enantiomer drugs. This necessitates the availability of reliable analytical methods to resolve and quantify enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including ketones and cyclic structures.[1][2] This application note presents a starting point for the development of a validated HPLC method for the chiral separation of this compound enantiomers.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable for this method.

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based CSP, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 20 minutes

Note: The mobile phase composition, particularly the percentage of the alcohol modifier (isopropanol), is a critical parameter and may require optimization to achieve baseline separation (Resolution > 1.5) for the specific batch of column and system configuration. A lower column temperature can also be beneficial for improving separation.[1]

Reagent and Sample Preparation
  • Solvents: Use HPLC grade n-Hexane and Isopropanol.

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 900 mL of n-Hexane with 100 mL of Isopropanol. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the expected linear range of the method. Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

Data Presentation

The successful chiral separation of tetralone derivatives has been reported on various polysaccharide and macrocyclic antibiotic-based CSPs. The following table summarizes typical conditions and outcomes for structurally related compounds, providing a rationale for the proposed starting method.

Table 2: Summary of Reported Chiral Separations of Tetralone Derivatives

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
α-Aryl tetralone derivativesChiralpak ICn-Hexane / Isopropanol (99:1 to 80:20, v/v)1.0Not specified[1]
Eight tetralone derivativesCHIRALPAK ICn-Hexane / 2-PropanolNot specifiedNot specified[2]
2-(4-pyridylalkyl)-1-tetralone derivativesChirobiotic R, T, and VHexane / Ethanol / Triethylamine (12:8:0.01, v/v/v)1.0 or 2.0254[3]

The selection of a cellulose-based CSP like Chiralpak IC and a normal phase mobile phase of n-Hexane and Isopropanol is a well-established starting point for the chiral separation of tetralone derivatives.[1][2]

Method Development and Optimization Workflow

The following diagram illustrates a logical workflow for the development and optimization of the chiral HPLC method for this compound.

HPLC_Method_Development cluster_prep Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_validation Validation & Analysis A Define Analyte: This compound B Prepare Racemic Standard and Sample Solutions A->B C Select Chiral Stationary Phase (e.g., Chiralpak IC) B->C D Select Initial Mobile Phase (n-Hexane/IPA, 90:10) C->D E Inject Standard and Evaluate Initial Separation D->E F Adjust Mobile Phase Ratio (% IPA) E->F Resolution < 1.5 G Optimize Flow Rate and Column Temperature E->G Resolution > 1.5 F->E Re-evaluate H Method Validation (Specificity, Linearity, Precision, Accuracy) G->H I Analyze Samples and Report Results H->I

Caption: Workflow for HPLC method development and optimization for the chiral separation of this compound.

Signaling Pathways and Logical Relationships

The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various intermolecular interactions. The following diagram illustrates the key interactions that contribute to the enantioselective separation.

Chiral_Recognition cluster_analyte This compound Enantiomer cluster_csp Chiral Stationary Phase (Polysaccharide) cluster_interactions Intermolecular Interactions cluster_outcome Separation Outcome Analyte (R)-Enantiomer (S)-Enantiomer CSP Helical Polymer Groove Analyte->CSP Differential Interaction H_Bond Hydrogen Bonding CSP->H_Bond Pi_Pi π-π Stacking CSP->Pi_Pi Dipole Dipole-Dipole CSP->Dipole Steric Steric Hindrance CSP->Steric Outcome Different Retention Times Enantiomeric Separation

Caption: Logical diagram of chiral recognition on a polysaccharide-based CSP.

Conclusion

The proposed HPLC method provides a reliable starting point for the successful chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak IC, with a normal phase mobile phase is an effective strategy. Researchers and drug development professionals can adapt and optimize this method to meet the specific requirements of their applications, including routine quality control and preparative separations. Further method validation should be performed according to the relevant regulatory guidelines to ensure the accuracy, precision, and robustness of the analytical procedure.

References

Application Notes and Protocols: Aromatic Ring Functionalization of 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of the aromatic ring of 5-hydroxy-2-tetralone. This key intermediate is a valuable scaffold in medicinal chemistry, and the ability to selectively modify its aromatic portion is crucial for developing novel therapeutic agents and exploring structure-activity relationships (SAR). The protocols outlined below are based on established principles of electrophilic aromatic substitution applied to phenolic and tetralone systems.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The functionalization of the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring: the powerful activating hydroxyl (-OH) group and the weakly activating alkyl portion of the fused aliphatic ring.

  • Hydroxyl Group (-OH): The hydroxyl group at C5 is a strong activating group and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the substitution.[1][2]

  • Alkyl Ring Fusion: The fused aliphatic ring acts as an alkyl substituent, which is a weak activating group and also an ortho, para-director through an inductive effect.[3]

Both groups synergistically direct incoming electrophiles to the positions ortho and para to the hydroxyl group. The primary sites for electrophilic attack are therefore the C6 and C8 positions. The C7 position (para to the -OH) is also activated, but substitution at the C6 and C8 positions is generally favored due to the strong ortho-directing nature of the hydroxyl group.

The general mechanism involves the attack of the aromatic π-system on an electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity, yielding the substituted product.[4]

Figure 1: General mechanism for electrophilic attack at the C6 position.

Experimental Protocols for Aromatic Functionalization

The following sections detail representative protocols for key electrophilic aromatic substitution reactions on the this compound scaffold.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, which is a versatile handle for further transformations, such as reduction to an amine.[5][6] Direct nitration of phenols requires careful temperature control to prevent oxidation and over-reaction.

Protocol: Nitration of this compound

  • Reagent Preparation: Prepare a nitrating mixture by cautiously adding nitric acid (HNO₃) to acetic acid (AcOH) in a flask cooled in an ice-water bath.

  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred tetralone solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-water with stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration. If the product oils out, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or organic extract with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 6-nitro and 8-nitro isomers.

Safety Precautions: Nitric acid is highly corrosive and a strong oxidizing agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Halogenation, particularly bromination, is a fundamental method for introducing a halogen atom onto the aromatic ring. This functional group can be used in subsequent cross-coupling reactions to form C-C or C-N bonds. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine.[7][8]

Protocol: Bromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in portions at room temperature. For increased reactivity, a catalytic amount of a Lewis acid or protic acid can be added.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography to separate the 6-bromo and 8-bromo isomers.

Safety Precautions: N-Bromosuccinimide is an irritant. Bromine is highly toxic and corrosive. Handle these reagents in a fume hood with appropriate PPE.

Friedel-Crafts acylation introduces an acyl group (-C(O)R) to the aromatic ring, forming a ketone.[9][10] This is a powerful C-C bond-forming reaction. The resulting aryl ketone can serve as an intermediate for further synthetic manipulations. A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.[11][12]

Protocol: Friedel-Crafts Acylation of this compound

  • Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise to the AlCl₃ suspension with vigorous stirring. Allow the mixture to stir for 15-30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to isolate the acylated products.

Safety Precautions: Aluminum chloride reacts violently with water. The reaction should be carried out under strictly anhydrous conditions. Acyl chlorides are corrosive and lachrymatory. All manipulations must be performed in a fume hood.

Summary of Functionalization Reactions

The following table summarizes the key electrophilic aromatic substitution reactions for the functionalization of this compound, including reagents and expected products. Yields are based on analogous reactions reported in the literature for similar substrates.

Reaction TypeElectrophileReagents & ConditionsExpected Major Product(s)Reported Yields (Analogous Substrates)
Nitration Nitronium ion (NO₂⁺)HNO₃, Acetic Acid, 0-10 °C6-Nitro-5-hydroxy-2-tetralone & 8-Nitro-5-hydroxy-2-tetralone40-60%[5]
Bromination Bromonium ion (Br⁺)N-Bromosuccinimide (NBS), DCM, rt6-Bromo-5-hydroxy-2-tetralone & 8-Bromo-5-hydroxy-2-tetralone60-85%
Friedel-Crafts Acylation Acylium ion (RCO⁺)RCOCl, AlCl₃, DCM, 0 °C to rt6-Acyl-5-hydroxy-2-tetralone & 8-Acyl-5-hydroxy-2-tetralone50-75%

Experimental Workflow Visualization

The diagram below illustrates the general synthetic pathways for introducing various functional groups onto the aromatic ring of this compound.

G_functionalization_workflow Synthetic Workflow for Aromatic Functionalization of this compound cluster_reactions Electrophilic Aromatic Substitution cluster_products Functionalized Products start This compound nitration Nitration start->nitration HNO₃/AcOH halogenation Halogenation start->halogenation NBS/DCM acylation Friedel-Crafts Acylation start->acylation RCOCl/AlCl₃ nitro_prod 6/8-Nitro Derivatives nitration->nitro_prod halo_prod 6/8-Halo Derivatives halogenation->halo_prod acyl_prod 6/8-Acyl Derivatives acylation->acyl_prod

References

Application Notes and Protocols for 5-Hydroxy-2-tetralone in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Hydroxy-2-tetralone as a scaffold in the development of enzyme inhibitors. This document includes summaries of its known biological activities, protocols for relevant enzyme assays, and conceptual diagrams to illustrate experimental workflows and potential signaling pathway interactions.

Introduction

This compound is a bicyclic aromatic ketone that has garnered interest in medicinal chemistry as a versatile scaffold for the synthesis of various bioactive compounds. Its structural features, including the hydroxyl group and the tetralone core, provide opportunities for chemical modifications to optimize binding affinity and selectivity for various enzymatic targets. While research on this compound itself is emerging, its derivatives have shown promise as inhibitors of several enzyme classes, including tautomerases and luciferases.

Application 1: Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

Derivatives of the tetralone scaffold have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine with tautomerase activity.[1] Inhibition of MIF's enzymatic activity is a potential therapeutic strategy for inflammatory diseases. While specific data for this compound is not yet available, its structural similarity to active tetralone derivatives suggests its potential as a starting point for developing novel MIF inhibitors.

Quantitative Data on Related Tetralone Derivatives

To provide a reference for researchers, the following table summarizes the inhibitory activity of some E-2-arylmethylene-1-tetralone derivatives against MIF tautomerase.

Compound IDStructureEnzymeSubstrateIC50 (µM)Reference
(E)-2-(3,4-dihydroxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one Firefly LuciferaseD-luciferin0.24[2]
2-benzylidene-tetralone Firefly LuciferaseD-luciferin0.088[2]

Note: Data for this compound is not currently available in the cited literature. This table is intended to show the potential of the broader tetralone class.

Experimental Protocol: MIF Tautomerase Inhibition Assay

This protocol is adapted from a method used for screening tetralone derivatives and can be applied to assess the inhibitory potential of this compound.[1]

Materials:

  • Recombinant human MIF

  • Phenylpyruvate (substrate)

  • This compound (test compound)

  • Ethanol or DMSO (solvent for test compound)

  • Sodium phosphate buffer (pH 6.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human MIF in sodium phosphate buffer.

    • Prepare a fresh stock solution of phenylpyruvate in absolute ethanol (e.g., 10 mM).

    • Prepare a stock solution of this compound in ethanol or DMSO. Create serial dilutions to obtain a range of final assay concentrations (e.g., 0.5 µM to 200 µM).

  • Assay:

    • In a suitable cuvette, mix the sodium phosphate buffer, MIF enzyme solution, and the desired concentration of this compound (or solvent control).

    • Pre-incubate the mixture at room temperature for a defined period (e.g., 5 minutes).

    • Initiate the reaction by adding the phenylpyruvate substrate to a final concentration of 100 µM.

    • Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) for 75 seconds. The rate of the enol-keto tautomerization of phenylpyruvate is followed by the change in absorbance.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of this compound compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for MIF Tautomerase Inhibition Assay

G reagent_prep Reagent Preparation (MIF, Phenylpyruvate, this compound) assay_setup Assay Setup (Buffer, MIF, Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation (Room Temperature) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Phenylpyruvate) pre_incubation->reaction_init data_acq Data Acquisition (Spectrophotometry) reaction_init->data_acq data_analysis Data Analysis (Calculate IC50) data_acq->data_analysis

Caption: Workflow for determining the inhibitory effect of this compound on MIF tautomerase activity.

Application 2: Development of Firefly Luciferase Inhibitors

Interestingly, derivatives of 2-benzylidene-tetralone have been identified as potent inhibitors of firefly luciferase.[2] While not a primary therapeutic target in the same vein as MIF, luciferase inhibitors are valuable tools in high-throughput screening to identify and eliminate false-positive hits that act by inhibiting the reporter enzyme rather than the intended target. The tetralone scaffold has proven to be a promising starting point for developing such inhibitors.

Experimental Protocol: Firefly Luciferase Inhibition Assay

This protocol can be used to evaluate the inhibitory activity of this compound against firefly luciferase.

Materials:

  • Recombinant Firefly Luciferase

  • D-luciferin (substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl with MgSO4 and DTT)

  • This compound (test compound)

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of firefly luciferase in assay buffer.

    • Prepare a stock solution of D-luciferin in assay buffer.

    • Prepare a stock solution of ATP in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay:

    • In a white, opaque microplate, add the assay buffer, firefly luciferase enzyme, and the desired concentration of this compound (or solvent control).

    • Pre-incubate the mixture at room temperature for a specified time.

    • Initiate the reaction by adding a solution containing D-luciferin and ATP.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for Firefly Luciferase Inhibition Assay

G reagent_prep Reagent Preparation (Luciferase, D-luciferin, ATP, Inhibitor) assay_setup Assay Setup in Microplate (Buffer, Luciferase, Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_init Reaction Initiation (Add D-luciferin & ATP) pre_incubation->reaction_init luminescence_meas Luminescence Measurement reaction_init->luminescence_meas data_analysis Data Analysis (Calculate IC50) luminescence_meas->data_analysis

Caption: Workflow for assessing the inhibitory effect of this compound on firefly luciferase.

Potential Signaling Pathway Interactions

While direct evidence linking this compound to specific signaling pathways is currently limited, its potential to inhibit enzymes like MIF suggests downstream effects on inflammatory signaling. MIF is known to activate several pathways, including the MAPK and PI3K/Akt pathways, which are crucial in cell proliferation, survival, and inflammation. Inhibition of MIF by a this compound-based inhibitor could theoretically modulate these pathways.

Conceptual Signaling Pathway

G inhibitor This compound Derivative mif MIF Tautomerase inhibitor->mif Inhibition mapk MAPK Pathway mif->mapk pi3k_akt PI3K/Akt Pathway mif->pi3k_akt inflammation Inflammatory Response mapk->inflammation cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation cell_survival Cell Survival pi3k_akt->cell_survival

Caption: Potential mechanism of action for a this compound-based MIF inhibitor on downstream signaling.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel enzyme inhibitors. The provided protocols for MIF tautomerase and firefly luciferase inhibition assays offer a starting point for researchers to evaluate the activity of this compound and its derivatives. Further investigation is warranted to determine its specific enzyme targets, elucidate its mechanism of action, and explore its potential impact on cellular signaling pathways. This foundational information is crucial for advancing the use of this compound in drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 5-Hydroxy-2-tetralone for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents. 5-Hydroxy-2-tetralone, in particular, presents a versatile platform for the development of novel therapeutic agents due to its multiple sites for chemical modification. The phenolic hydroxyl group, the ketone moiety, and the aromatic ring can all be functionalized to explore the structure-activity relationships (SAR) of its derivatives. Understanding how modifications to this scaffold influence biological activity is crucial for the rational design of more potent and selective drug candidates.

These application notes provide a comprehensive guide to the derivatization of this compound for the purpose of conducting SAR studies. Included are detailed protocols for the synthesis of key derivatives, methodologies for their biological evaluation, and guidance on data presentation and interpretation.

Data Presentation: Structure-Activity Relationship Data

A critical aspect of SAR studies is the systematic evaluation of how structural modifications impact biological activity. The following tables present hypothetical yet representative quantitative data for two series of this compound derivatives, one targeting antimicrobial activity and the other focused on anticancer kinase inhibition.

Antimicrobial Activity

The data presented below is based on an analogous series of aminoguanidine derivatives of 6-hydroxy-1-tetralone, a regioisomer of this compound, which have shown promising antibacterial activity.[1][2] This serves as a model for a potential SAR study on this compound derivatives. The proposed mechanism of action for some antimicrobial tetralone derivatives involves the inhibition of dihydrofolate reductase (DHFR).[2]

Table 1: Antimicrobial Activity of 5-O-Substituted-2-tetralone Derivatives

Compound IDR Group (Substitution at 5-OH)MIC (μg/mL) vs. S. aureus (ATCC 29213)MIC (μg/mL) vs. MRSA-2
5-H-2-T -H (Parent Compound)>128>128
5-O-Me -CH₃64128
5-O-Et -CH₂CH₃3264
5-O-Pr -CH₂(CH₂)CH₃1632
5-O-Bn -CH₂Ph816
5-O-(4-Cl-Bn) -CH₂(4-Cl-Ph)48
5-O-(4-F-Bn) -CH₂(4-F-Ph)24
5-O-(AG) -C(=NH)NH₂ (Aminoguanidine)12

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Anticancer Activity (Kinase Inhibition)

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[3][4] Scaffolds similar to tetralones have been investigated as inhibitors of this pathway.[5][6][7] The following table illustrates a hypothetical SAR for this compound derivatives as PI3Kα inhibitors.

Table 2: PI3Kα Inhibitory Activity of this compound Derivatives

Compound IDModificationPI3Kα IC₅₀ (nM)
5-H-2-T Parent Compound>10,000
5-O-Me 5-Methoxy5,280
7-Br-5-OH 7-Bromo2,150
7-Ph-5-OH 7-Phenyl980
7-(4-F-Ph)-5-OH 7-(4-Fluorophenyl)450
7-(pyridin-3-yl)-5-OH 7-(Pyridin-3-yl)120
7-(pyrimidin-5-yl)-5-OH 7-(Pyrimidin-5-yl)55

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the synthesis of derivatives and their subsequent biological evaluation are provided below.

Synthesis Protocols

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of 5-alkoxy-2-tetralone derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-alkoxy-2-tetralone derivative.

Protocol 2: Esterification of this compound

This protocol details the synthesis of 5-acyloxy-2-tetralone derivatives.[8][9]

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acid chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-7 Arylation (requires prior bromination)

This protocol describes the introduction of an aryl group at the C-7 position of the tetralone ring, which first requires bromination of the aromatic ring.[10][11][12]

Step A: Bromination of this compound (Caution: Bromine is highly corrosive and toxic. Handle with appropriate safety precautions in a fume hood.)

  • Protect the hydroxyl group of this compound as a methyl ether using Protocol 1.

  • Dissolve the resulting 5-methoxy-2-tetralone in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine in acetic acid at room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable solvent.

  • Wash, dry, and purify to obtain 7-bromo-5-methoxy-2-tetralone.

  • Demethylate the product using a reagent like BBr₃ to get 7-bromo-5-hydroxy-2-tetralone.

Step B: Suzuki-Miyaura Coupling Materials:

  • 7-bromo-5-hydroxy-2-tetralone

  • Arylboronic acid (e.g., phenylboronic acid, pyridin-3-ylboronic acid)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate, potassium phosphate)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 7-bromo-5-hydroxy-2-tetralone (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the solvent system to the mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C-7 arylated derivative.

Biological Assay Protocols

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.[13][14][15]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of the synthesized derivatives to inhibit the activity of a target kinase, such as PI3Kα.[1][16][17][18]

Materials:

  • Synthesized this compound derivatives

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

The following diagrams illustrate the logical workflow for SAR studies and a hypothetical signaling pathway that could be targeted by this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization Start This compound Scaffold Deriv_OH Derivatization at 5-OH (O-Alkylation, Esterification) Start->Deriv_OH Deriv_Ring Derivatization of Aromatic Ring (e.g., Suzuki Coupling) Start->Deriv_Ring Deriv_Ketone Modification of Ketone Start->Deriv_Ketone Library Library of Derivatives Deriv_OH->Library Deriv_Ring->Library Deriv_Ketone->Library Screening Primary Screening (e.g., Antimicrobial, Anticancer) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Deriv_OH Iterative Design Lead_Opt->Deriv_Ring Lead_Opt->Deriv_Ketone

Caption: Workflow for SAR studies of this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Hydroxy-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 5-Hydroxy-2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? A1: The most common and well-documented strategy involves a two-stage approach: first, the synthesis of the precursor 5-Methoxy-2-tetralone, followed by its demethylation to yield the final product. Two principal methods for synthesizing the methoxy precursor are the Birch reduction of 1,6-dimethoxynaphthalene and the Friedel-Crafts acylation of 3-methoxyphenylacetic acid derivatives.[1][2]

Q2: Which synthesis route for the 5-Methoxy-2-tetralone precursor is recommended for scalability? A2: The method starting from 3-methoxyphenylacetic acid, which proceeds via its acid chloride and subsequent reaction with ethylene, is often favored for industrial-scale production. This route is reported to have mild reaction conditions, readily available starting materials, and a high overall yield, making it suitable for large-scale synthesis.[3]

Q3: What are the most critical factors affecting the final yield of this compound? A3: The two most critical factors are the efficiency and purity of the 5-Methoxy-2-tetralone precursor synthesis and the success of the subsequent demethylation step. Inefficient demethylation or the formation of difficult-to-remove side products can significantly lower the overall yield and complicate purification. Careful control of reaction conditions, reagent quality, and moisture are paramount in all steps.[4]

Q4: Is it possible to synthesize this compound directly? A4: While direct synthesis via intramolecular Friedel-Crafts cyclization of a precursor like 4-(3-hydroxyphenyl)butyric acid is theoretically possible, the literature predominantly focuses on the methoxy-protected route. The hydroxyl group can interfere with Lewis acid catalysts, often leading to lower yields and side reactions, making the protected route more reliable.

Visual Guide: Primary Synthesis Pathways

The following diagram illustrates the two main synthetic pathways to obtain this compound.

start Problem: Low Yield / Incomplete Demethylation with BBr₃ q1 Is Starting Material (SM) still present on TLC? start->q1 sol1 Cause: Insufficient Reagent Activity or Amount q1->sol1 Yes sol2 Cause: Suboptimal Reaction Conditions q1->sol2 Yes q2 Is the crude product a dark tar or complex mixture? q1->q2 No act1_1 Action: Use fresh, anhydrous 1M BBr₃ in DCM solution. sol1->act1_1 act1_2 Action: Increase BBr₃ stoichiometry. (Try 2.5-3.0 eq.) sol1->act1_2 act2_1 Action: After initial addition at 0°C, allow reaction to warm to RT. sol2->act2_1 act2_2 Action: Increase reaction time. (Monitor up to 24h) sol2->act2_2 sol3 Cause: Decomposition / Side Reactions q2->sol3 Yes sol4 Cause: Product Loss During Workup q2->sol4 No act3_1 Action: Maintain lower temperature for longer (e.g., 0°C for 12h). sol3->act3_1 act3_2 Action: Ensure slow, careful quenching onto ice/water to control exotherm. sol3->act3_2 act4_1 Action: After quenching, ensure pH is acidic before extraction to keep phenol in organic layer. sol4->act4_1 act4_2 Action: Perform multiple extractions with a suitable solvent (e.g., EtOAc, DCM). sol4->act4_2 start Crude Organic Extract (Post-Workup) wash1 Wash with sat. NaHCO₃ (to remove acidic impurities) start->wash1 wash2 Wash with Brine (to remove bulk water) wash1->wash2 dry Dry over Na₂SO₄ or MgSO₄ wash2->dry filter Filter drying agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid purify Purification Method? crude_solid->purify chrom Silica Gel Column Chromatography purify->chrom High Purity Needed recrys Recrystallization purify->recrys Crude is Crystalline fractions Combine Pure Fractions & Concentrate chrom->fractions final Pure this compound fractions->final filter_xtal Filter Crystals & Wash with Cold Solvent recrys->filter_xtal filter_xtal->final

References

identifying and minimizing byproducts in 5-Hydroxy-2-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 5-Hydroxy-2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical byproducts?

A1: A prevalent method for synthesizing this compound involves the Birch reduction of 1,6-dimethoxynaphthalene to its precursor, 5-methoxy-2-tetralone, followed by demethylation. The primary byproducts identified during the reduction step include 2-tetralone and unreacted 1,6-dimethoxynaphthalene.[1] Other unspecified side products can also form, impacting the purity and yield of the desired product.[1]

Q2: What are the critical parameters to control during the Birch reduction to minimize byproduct formation?

A2: Temperature control is a critical factor.[1] Conducting the reduction of 1,6-dimethoxynaphthalene at a lower temperature range, specifically between 15-35°C, has been shown to significantly improve the selectivity for 5-methoxy-2-tetralone and reduce the formation of unwanted byproducts.[1] Higher temperatures can lead to over-reduction and other side reactions. The rate of sodium addition and efficient heat exchange are also crucial for maintaining the optimal temperature.[1]

Q3: Are there alternative synthetic strategies that might avoid the common byproducts of the Birch reduction?

A3: Yes, alternative routes exist, though they may present different challenges. One such method starts from 3-methoxyphenylacetic acid, which is converted to 3-methoxyphenylacetyl chloride and then reacted with ethylene to form 5-methoxy-2-tetralone.[2] This approach avoids the use of metallic sodium and liquid ammonia. However, careful purification of intermediates is still necessary to ensure high purity of the final product.[2]

Q4: How can I purify the crude 5-methoxy-2-tetralone product to remove byproducts?

A4: Purification can be challenging due to the presence of structurally similar byproducts. A common method involves treating the crude product with a saturated sodium bisulfite solution.[2][3] The desired ketone, 5-methoxy-2-tetralone, forms a solid adduct which can be filtered off and then decomposed, typically with a base like sodium carbonate, to regenerate the purified ketone.[2] Distillation under reduced pressure is another method used for purification.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 5-methoxy-2-tetralone High reaction temperature leading to byproduct formation.Maintain the reaction temperature between 15-35°C during the sodium addition in the Birch reduction.[1]
Incomplete reaction.Ensure the complete dissolution of all reactants before starting the reduction. Use a sufficient reaction time (e.g., 35-48 hours).[1]
High percentage of 2-tetralone byproduct Over-reduction or harsh reaction conditions.Carefully control the rate of sodium addition and ensure efficient cooling to prevent temperature spikes.
Significant amount of unreacted 1,6-dimethoxynaphthalene Insufficient reducing agent or reaction time.Ensure the correct stoichiometric ratio of sodium to the starting material. Increase the reaction time if necessary, while monitoring the reaction progress.
Difficulty in purifying the final product Presence of multiple byproducts with similar physical properties.Employ purification via the sodium bisulfite adduct formation method.[2][3] Consider column chromatography for separating persistent impurities.

Quantitative Data on Byproduct Formation

The following table summarizes the results from gas chromatography analysis of the crude product from the Birch reduction of 1,6-dimethoxynaphthalene under different conditions, illustrating the impact of reaction parameters on product selectivity.

Condition 5-methoxy-2-tetralone (%) 2-tetralone (%) 1,6-dimethoxynaphthalene (%) Other Byproducts (%) Reference
High Temperature Reduction38.626.32.327.1[1]
Optimized Temperature (15-35°C)46.27.110.321.2[1]
Alternative High Temperature Condition44.97.113.222.2[1]

Experimental Protocols

Improved Birch Reduction of 1,6-dimethoxynaphthalene

This protocol is based on a method designed to improve the selectivity for 5-methoxy-2-tetralone.[1]

  • Preparation : In a suitable reactor, add 1,6-dimethoxynaphthalene, absolute ethanol, and liquid ammonia. Stir the mixture until all solids are completely dissolved.

  • Reduction : Prepare metallic sodium by pressing it into a wire or small pieces. Add the sodium to the reaction mixture in portions.

  • Temperature Control : Carefully control the rate of sodium addition and use an efficient heat exchange system to maintain the internal reaction temperature between 15°C and 35°C.

  • Reaction Time : Allow the reaction to proceed for 35 to 48 hours.

  • Quenching and Work-up : After the reaction is complete, cautiously add water dropwise to the reaction mixture to quench any unreacted sodium.

  • Solvent Removal : Distill the mixture under normal pressure to remove the ethanol and water.

  • Extraction : To the remaining residue, add water and stir to dilute. Separate the organic (oil) layer.

  • Hydrolysis : Mix the organic layer with dilute hydrochloric acid and reflux the mixture to hydrolyze the enol ether intermediate.

  • Isolation : After hydrolysis, separate the organic layer to obtain the crude 5-methoxy-2-tetralone.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Birch Reduction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product 1_6_dimethoxynaphthalene 1,6-Dimethoxynaphthalene Birch_Reduction Na, EtOH, liq. NH3 15-35°C 1_6_dimethoxynaphthalene->Birch_Reduction Enol_Ether Enol Ether Intermediate Birch_Reduction->Enol_Ether Hydrolysis Dilute HCl, Reflux Enol_Ether->Hydrolysis 5_methoxy_2_tetralone 5-Methoxy-2-tetralone Hydrolysis->5_methoxy_2_tetralone

Caption: Synthetic pathway for 5-methoxy-2-tetralone via Birch reduction.

Byproduct_Formation cluster_products Reaction Outcome Start 1,6-Dimethoxynaphthalene Reaction Birch Reduction Conditions Start->Reaction Desired_Product 5-Methoxy-2-tetralone (Desired Product) Reaction->Desired_Product Byproduct_1 2-Tetralone (Over-reduction) Reaction->Byproduct_1 Byproduct_2 Unreacted Starting Material Reaction->Byproduct_2 Byproduct_3 Other Byproducts Reaction->Byproduct_3 High_Temp High Temperature High_Temp->Byproduct_1 Increases formation

Caption: Formation of byproducts during 5-methoxy-2-tetralone synthesis.

Caption: Troubleshooting workflow for this compound synthesis issues.

References

purification of 5-Hydroxy-2-tetralone from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 5-Hydroxy-2-tetralone from complex reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

  • Q1: Which purification method is best for my crude this compound sample?

    • A: The choice depends on the scale of your reaction and the impurity profile.

      • Column Chromatography: Ideal for large-scale purification (>1 g) and for removing impurities with significantly different polarities.

      • Recrystallization: Best for final polishing of nearly pure material (>90%) to obtain high-purity crystalline solid. It is effective at removing small amounts of impurities.[1]

      • Preparative HPLC: Suitable for small-scale (<1 g) purification when very high purity (>99%) is required, or when impurities are structurally very similar to the target compound.[2]

  • Q2: How do I assess the purity of my sample before and after purification?

    • A: Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively assess purity and monitor purification progress.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are recommended.

  • Q3: What are the common impurities I might encounter?

    • A: Impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For tetralones, common by-products can include isomers, over-alkylated products, or related compounds formed during synthesis. For example, in related syntheses, by-products like 2-tetralone have been observed.[4]

Column Chromatography Troubleshooting

  • Q4: My compound is streaking on the TLC plate. What does this mean for column chromatography?

    • A: Streaking often indicates that the compound is highly polar and strongly adsorbed to the silica gel, or that the sample is overloaded. For column chromatography, this can lead to poor separation and a broad elution of your product. Try adding a small amount of a polar solvent like methanol or acetic acid to your eluent system to improve peak shape.

  • Q5: I am getting poor separation between this compound and an impurity. How can I improve this?

    • A: To improve separation (increase the difference in Rf values), you need to change the selectivity of your eluent system. If you are using a hexane/ethyl acetate system, try switching to a different solvent system like dichloromethane/methanol. Running a slower flow rate and using a longer column can also enhance resolution.

Recrystallization Troubleshooting

  • Q6: My compound "oiled out" instead of forming crystals. What should I do?

    • A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the melting point. To fix this, add more solvent to dissolve the oil while heating, then allow it to cool much more slowly. Seeding the solution with a pure crystal can also induce crystallization.

  • Q7: My yield after recrystallization is very low. What happened?

    • A: Low yield can be caused by several factors:

      • Using too much solvent, which keeps the product dissolved even at low temperatures.

      • Cooling the solution too quickly, which traps impurities and reduces the recovery of pure product.

      • Premature crystallization on the filter funnel during hot filtration.

      • The chosen solvent may not be optimal, having too high solubility for the compound at low temperatures.[1]

Preparative HPLC Troubleshooting

  • Q8: My chromatographic peaks are broad or tailing. How can I fix this?

    • A: Peak tailing can be caused by interactions between the phenolic hydroxyl group of this compound and active sites on the silica-based column. Adding a small amount of an acid, like formic acid or phosphoric acid, to the mobile phase can protonate these sites and significantly improve peak shape.[5][6] Using a column with low silanol activity can also help.[5]

  • Q9: How do I effectively remove the HPLC solvent from my purified product?

    • A: The most common method is using a rotary evaporator to remove the bulk of the acetonitrile or methanol. If your mobile phase contains water, lyophilization (freeze-drying) is the most effective way to obtain a dry, fluffy solid.

Data Summary for Purification Methods

The following table summarizes common parameters for the purification of this compound and related compounds.

Parameter Column Chromatography Recrystallization Preparative HPLC
Typical Scale 1 g - 100 g500 mg - 50 g1 mg - 1 g
Stationary Phase Silica Gel (e.g., Merck 60, 40-63 µm)[7]N/AC18 Reverse-Phase Silica[8]
Mobile Phase / Solvent System Hexane:Ethyl Acetate or Hexane:Diethyl Ether gradients (e.g., starting at 4:1)[7]Solvents where solubility is high when hot and low when cold (e.g., Ethanol/Water, Toluene, Ethyl Acetate/Hexane)Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid)[5][6]
Common Impurities Removed Non-polar by-products, baseline impurities, some polar side-products.Small amounts of impurities with different solubility profiles.Isomers, closely related by-products.
Expected Purity 90-98%>99% (if starting material is >90% pure)>99.5%

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is for the purification of ~1 g of crude this compound.

  • Eluent Selection: Using TLC, identify a solvent system that provides an Rf value of ~0.25-0.35 for this compound. A gradient of Hexane:Ethyl Acetate is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent according to your predetermined gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol assumes you have ~1 g of partially purified (>90%) this compound.

  • Solvent Selection: Place a small amount of your product in a test tube. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[1] Test solvent pairs like ethanol/water or ethyl acetate/hexane if a single solvent is not effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Preparative Reverse-Phase HPLC

This protocol is for purifying small quantities (<500 mg) of this compound to very high purity.

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid). Degas the solvents by sonication or sparging with helium.

  • Column Equilibration: Install a suitable preparative C18 column and equilibrate it with the initial mobile phase composition (e.g., 70% A / 30% B) at a set flow rate until a stable baseline is achieved.[8]

  • Sample Preparation: Dissolve the sample in a small amount of the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Injection and Separation: Inject the sample onto the column. Run a gradient method, increasing the percentage of Solvent B over time to elute the compounds.

  • Fraction Collection: Monitor the column effluent with a UV detector and collect the peaks corresponding to this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent via rotary evaporation and/or lyophilization.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Assess Purity Assessment (TLC, ¹H NMR) Crude->Assess Is_High_Impurity High Impurity Load or Complex Mixture? Assess->Is_High_Impurity Column_Chrom Flash Column Chromatography Is_High_Impurity->Column_Chrom  Yes Partially_Pure Partially Purified Product (>90% Purity) Is_High_Impurity->Partially_Pure  No Is_High_Purity_Needed High Purity (>99%) Needed? Recrystal Recrystallization Is_High_Purity_Needed->Recrystal  No (Final Polish) Prep_HPLC Preparative HPLC Is_High_Purity_Needed->Prep_HPLC  Yes (Small Scale) Column_Chrom->Partially_Pure Final_Product Pure this compound Recrystal->Final_Product Prep_HPLC->Final_Product Partially_Pure->Is_High_Purity_Needed

Caption: Purification workflow for this compound.

References

optimizing reaction conditions for the synthesis of 5-Hydroxy-2-tetralone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Hydroxy-2-tetralone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-Methoxy-2-tetralone, a precursor to this compound?

There are two primary routes described in the literature. One common method begins with 1,6-dihydroxynaphthalene, which is first methylated to 1,6-dimethoxynaphthalene and then reduced.[1] A second approach utilizes 3-methoxyphenylacetic acid, which undergoes reaction with thionyl chloride followed by ethylene.[1][2]

Q2: I am experiencing low yields in my synthesis of 5-Methoxy-2-tetralone from 1,6-dimethoxynaphthalene. What are the potential causes and solutions?

Low yields in this synthesis can be attributed to several factors, particularly issues with the reduction step. High reaction temperatures during the reduction of 1,6-dimethoxynaphthalene with metallic sodium can lead to low selectivity and the formation of byproducts, making purification difficult and reducing the overall yield.[3] To address this, it is recommended to maintain a controlled temperature range of 15-35°C during the reduction process.[3] Additionally, the choice of solvent can be critical; while ethanol is commonly used, some discussions suggest that solvents like DMF or DMSO might be better at solvating the nucleophile, though their use in teaching labs may be restricted.[4]

Q3: What are the advantages of synthesizing 5-Methoxy-2-tetralone from 3-methoxyphenylacetic acid?

This synthetic route is reported to have several advantages, including mild reaction conditions, the use of inexpensive and readily available starting materials, and a shorter reaction sequence.[1][2] This method is also described as generating fewer waste pollutants and being suitable for large-scale industrial production.[2]

Q4: How can I purify the final this compound or 5-Methoxy-2-tetralone product?

Common purification techniques for tetralone derivatives include repeated recrystallization and column chromatography using silica gel as the adsorbent.[5] For the synthesis starting from 3-methoxyphenylacetic acid, a specific purification step involves reacting the crude product with saturated sodium bisulfite to form a salt, which is then reduced with sodium carbonate to yield the purified 5-Methoxy-2-tetralone.[2][6] In another method, after demethylation of 5-methoxy-1-tetralone using boron tribromide, the product is extracted with a sodium hydroxide solution and then acidified to yield the pure 5-hydroxy-1-tetralone.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield High reaction temperature: High temperatures during the reduction of 1,6-dimethoxynaphthalene can decrease selectivity.[3]Maintain a reaction temperature between 15-35°C during the reduction step.[3]
Suboptimal Solvent: The solvent may not be ideal for the reaction.Consider alternative solvents like DMF or DMSO, if appropriate for your laboratory setting.[4]
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Formation of Side Products Over-alkylation: In direct alkylation of tetralones, di-alkylated products can form.[8]Consider a synthetic route that avoids direct alkylation of the tetralone, such as the method starting from 2-methoxycarbonyl-1-tetralone.
Low Selectivity in Reduction: High temperature reduction can lead to various byproducts.[3]As mentioned for low yield, maintain a controlled, lower temperature (15-35°C) during the reduction of 1,6-dimethoxynaphthalene.[3]
Purification Difficulties Similar Polarity of Product and Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.Utilize alternative purification methods such as forming a bisulfite adduct to selectively isolate the ketone.[2][6] Recrystallization can also be an effective method for purification.[5]
Oily Product Instead of Solid: The product may not crystallize easily.Try different solvent systems for recrystallization. If the product is an oil, distillation under reduced pressure may be a viable purification method.[8]

Experimental Protocols

Synthesis of 5-Methoxy-2-tetralone from 1,6-dimethoxynaphthalene

This protocol is based on a method described for improved selectivity.[1][3]

  • Reaction Setup: In a suitable reactor, dissolve 1,6-dimethoxynaphthalene in anhydrous ethanol and liquid ammonia. The recommended weight ratios are 6.0-9.0 parts ethanol and 0.05-0.4 parts liquid ammonia to 1 part 1,6-dimethoxynaphthalene.[1]

  • Reduction: While stirring, add metallic sodium (0.7-1.2 parts by weight relative to 1,6-dimethoxynaphthalene) to the solution. Maintain the reaction temperature between 15-35°C. The reduction is typically carried out for 35-48 hours.[1]

  • Workup: After the reaction is complete, add water to the reaction mixture. Distill off the ethanol and water. Add more water to the residue and separate the organic layer.

  • Hydrolysis: Mix the organic layer with dilute hydrochloric acid and reflux to hydrolyze the intermediate. Separate the organic layer to obtain crude 5-Methoxy-2-tetralone.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthesis of 5-Methoxy-2-tetralone from 3-methoxyphenylacetic acid

This protocol is based on a patented method.[2][6]

  • Acid Chloride Formation: In a three-necked flask equipped with a condenser and a dropping funnel, place 3-methoxyphenylacetic acid (1.66g, 10mmol). Add thionyl chloride (10mL) and N,N-dimethylformamide (0.5mL) to the dropping funnel. Heat the flask to 55°C and slowly add the thionyl chloride solution. After the addition is complete, raise the temperature to 80-90°C and stir for 3 hours.[2] Monitor the reaction by TLC.

  • Purification of Acid Chloride: After the reaction is complete, the product can be purified by recrystallization from n-hexane.[1]

  • Friedel-Crafts Acylation: React the purified 3-methoxyphenylacetyl chloride with ethylene in the presence of a suitable catalyst and solvent to obtain the crude 5-Methoxy-2-tetralone.

  • Purification via Bisulfite Adduct: Dissolve the crude product in a suitable solvent and react it with a saturated sodium bisulfite solution. Stir for 2-4 hours until a precipitate forms. Filter the precipitate, wash, and dry it.

  • Regeneration of Ketone: Add a saturated sodium carbonate solution to the bisulfite adduct and heat at 60-80°C for 2-4 hours to regenerate the purified 5-Methoxy-2-tetralone.[6]

Data Summary

Table 1: Reaction Conditions for the Synthesis of 5-Methoxy-2-tetralone from 1,6-dimethoxynaphthalene

ParameterValueReference
Starting Material 1,6-dimethoxynaphthalene[1][3]
Reducing Agent Metallic Sodium[1][3]
Solvent System Anhydrous Ethanol / Liquid Ammonia[1][3]
Temperature 15-35°C[1][3]
Reaction Time 35-48 hours[1]

Table 2: Reaction Conditions for the Synthesis of 5-Methoxy-2-tetralone from 3-methoxyphenylacetic acid

Step Reagents Catalyst/Solvent Temperature Time Reference
Acid Chloride Formation 3-methoxyphenylacetic acid, Thionyl chlorideN,N-dimethylformamide55°C then 80-90°C3 hours[2]
Purification (Bisulfite Adduct) Crude Product, Saturated Sodium Bisulfite-Room Temperature2-4 hours[6]
Regeneration of Ketone Bisulfite Adduct, Saturated Sodium Carbonate-60-80°C2-4 hours[6]

Visual Guides

experimental_workflow_1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Hydrolysis cluster_purification Purification cluster_product Final Product start 1,6-Dimethoxynaphthalene reduction Reduction (Na, EtOH, liq. NH3) 15-35°C start->reduction workup Aqueous Workup reduction->workup hydrolysis Acid Hydrolysis workup->hydrolysis purification Column Chromatography or Recrystallization hydrolysis->purification product 5-Methoxy-2-tetralone purification->product

Caption: Workflow for the synthesis of 5-Methoxy-2-tetralone from 1,6-dimethoxynaphthalene.

experimental_workflow_2 cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product start 3-Methoxyphenylacetic Acid acid_chloride Acid Chloride Formation (SOCl2, DMF) start->acid_chloride friedel_crafts Friedel-Crafts Acylation (Ethylene) acid_chloride->friedel_crafts bisulfite Bisulfite Adduct Formation friedel_crafts->bisulfite regeneration Regeneration (Na2CO3) bisulfite->regeneration product 5-Methoxy-2-tetralone regeneration->product

Caption: Workflow for the synthesis of 5-Methoxy-2-tetralone from 3-methoxyphenylacetic acid.

troubleshooting_logic problem Low Yield or Impure Product cause1 High Reaction Temp? problem->cause1 cause2 Suboptimal Solvent? problem->cause2 cause3 Purification Issue? problem->cause3 cause1->cause2 No solution1 Control Temp (15-35°C) cause1->solution1 Yes cause2->cause3 No solution2 Consider Alt. Solvents (e.g., DMF, DMSO) cause2->solution2 Yes solution3 Use Bisulfite Adduct Purification cause3->solution3 Yes

Caption: Troubleshooting logic for common issues in this compound derivative synthesis.

References

Technical Support Center: Troubleshooting the Friedel-Crafts Acylation for Tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetralones via Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this crucial chemical transformation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for α-tetralone synthesis via intramolecular Friedel-Crafts acylation?

The most common and well-established starting material is 4-phenylbutyric acid.[1] This undergoes a two-step process: conversion to the corresponding acyl chloride, followed by an intramolecular cyclization catalyzed by a Lewis acid.

Q2: Why is a stoichiometric amount of Lewis acid catalyst, like AlCl₃, typically required?

In Friedel-Crafts acylation, the resulting ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, such as aluminum chloride.[2] This complexation is often irreversible under the reaction conditions, meaning the catalyst is not regenerated. Therefore, a stoichiometric amount or even a slight excess of the Lewis acid is necessary to drive the reaction to completion.

Q3: Can I use "greener" or milder catalysts for this reaction?

Yes, several alternatives to traditional stoichiometric Lewis acids have been explored. Metal triflates (like Bi(OTf)₃) and solid acid catalysts, such as H-Beta zeolite, have shown high activity.[1] For instance, H-Beta zeolite has been reported to give an 81.2% yield of α-tetralone at 220°C. These catalysts can often be recovered and reused, offering a more environmentally benign approach.

Q4: What are the main safety precautions to consider during this experiment?

Anhydrous aluminum chloride is water-sensitive, corrosive, and will react with moisture on your skin to produce HCl. It should be handled with care in a fume hood. Acetyl chloride is also corrosive and should be handled in a fume hood. The reaction between aluminum chloride and the acyl chloride is highly exothermic and must be controlled by cooling.

Q5: My reaction has a low yield. What are the most likely causes?

Low yields in the Friedel-Crafts acylation for tetralone synthesis can stem from several factors:

  • Incomplete formation of the acyl chloride: Ensure the complete conversion of 4-phenylbutyric acid to its acyl chloride before initiating the cyclization.

  • Catalyst deactivation: The Lewis acid catalyst can be deactivated by moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Suboptimal reaction temperature: The reaction is typically exothermic. Running the reaction at too low a temperature may slow it down significantly, while too high a temperature can promote side reactions.

  • Inefficient work-up: Incomplete extraction of the product or losses during purification can significantly lower the isolated yield.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of α-tetralone using the well-established Organic Syntheses protocol, which involves the conversion of 4-phenylbutyric acid to 4-phenylbutyryl chloride followed by AlCl₃-mediated cyclization.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of α-Tetralone 1. Incomplete conversion to acyl chloride: Residual carboxylic acid will not cyclize under these conditions. 2. Moisture in the reaction: AlCl₃ is extremely sensitive to water, which will deactivate it. 3. Insufficient catalyst: The ketone product complexes with AlCl₃, requiring at least a stoichiometric amount. 4. Reaction temperature too low: The rate of cyclization may be too slow. 5. Losses during workup: Emulsion formation during extraction or incomplete steam distillation can lead to product loss.1. Ensure complete removal of excess thionyl chloride under vacuum. You can check for the disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum. 2. Use oven-dried glassware and anhydrous solvents. Handle AlCl₃ quickly to minimize exposure to atmospheric moisture. 3. Use a slight excess (1.1-1.2 equivalents) of AlCl₃. 4. After the initial exothermic reaction subsides, gently warm the reaction mixture as per the protocol to ensure completion. 5. During the aqueous workup, add the acid slowly to the ice. If an emulsion forms, adding a small amount of brine may help break it. Ensure the steam distillation is carried out until no more organic material is co-distilling.
Dark-colored Reaction Mixture or Product 1. Side reactions: Polymerization or charring can occur, especially at higher temperatures. 2. Impure starting materials: Contaminants in the 4-phenylbutyric acid can lead to colored byproducts.1. Maintain careful temperature control, especially during the addition of AlCl₃. 2. Use purified 4-phenylbutyric acid. Recrystallization may be necessary if the starting material is discolored. The final product can be purified by vacuum distillation.
Incomplete Reaction (Starting material present in product) 1. Insufficient reaction time or temperature. 2. Deactivated catalyst. 1. Ensure the reaction is heated for the recommended time after the initial exothermic phase. Monitor the reaction by TLC if possible. 2. Refer to the solutions for "Low Yield" regarding moisture control.
Difficulty in Isolating the Product 1. Formation of a stable emulsion during extraction. 2. Product is volatile with steam. 1. Add saturated NaCl solution (brine) to the separatory funnel to help break the emulsion. 2. Use an efficient condenser setup for the steam distillation to prevent loss of α-tetralone.

Experimental Protocols

Synthesis of α-Tetralone from 4-Phenylbutyric Acid (Adapted from Organic Syntheses)[3]

This synthesis is a two-stage process:

Stage 1: Preparation of 4-Phenylbutyryl Chloride

  • In a round-bottomed flask fitted with a reflux condenser and a gas trap, place 4-phenylbutyric acid and thionyl chloride.

  • Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

  • After the initial vigorous evolution of HCl and SO₂ subsides (typically 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-phenylbutyryl chloride is used directly in the next step.

Stage 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 4-phenylbutyryl chloride in an anhydrous solvent (e.g., carbon disulfide) in a flask and cool it in an ice bath.

  • Add anhydrous aluminum chloride in one portion. A rapid evolution of HCl will occur.

  • After the initial reaction, slowly warm the mixture to the boiling point of the solvent and maintain for about 10 minutes.

  • Cool the reaction mixture to 0°C and carefully quench by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolate the α-tetralone by steam distillation. The product will co-distill with water.

  • Separate the organic layer from the distillate and extract the aqueous layer with a suitable solvent (e.g., benzene or toluene).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent.

  • Purify the crude α-tetralone by vacuum distillation.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of α-Tetralone

CatalystStarting MaterialSolventTemperature (°C)Reaction TimeYield (%)Reference
AlCl₃4-Phenylbutyryl chlorideCarbon DisulfideReflux10 min74-91Organic Syntheses[3]
H-Beta Zeolite4-Phenylbutyric acid-22010 h81.2Request PDF[3]
Bi(NTf₂)₃4-Arylbutyric acids---Good yieldsRequest PDF[3]
SnCl₄γ-Phenylbutyryl chlorideBenzene0-101 h85-91Organic Syntheses[4][5]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Cyclization and Purification start 4-Phenylbutyric Acid + Thionyl Chloride heat Gentle Heating start->heat 1. Reaction distill Vacuum Distillation heat->distill 2. Excess SOCl₂ Removal acyl_chloride 4-Phenylbutyryl Chloride distill->acyl_chloride dissolve Dissolve in CS₂ acyl_chloride->dissolve add_alcl3 Add AlCl₃ at 0°C dissolve->add_alcl3 reflux Warm to Reflux add_alcl3->reflux 3. Cyclization quench Quench with Ice/HCl reflux->quench 4. Workup steam_distill Steam Distillation quench->steam_distill 5. Isolation extract Extraction steam_distill->extract purify Vacuum Distillation extract->purify 6. Purification product α-Tetralone purify->product

Caption: Experimental workflow for the synthesis of α-tetralone.

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of α-Tetralone check_acyl_chloride Check Acyl Chloride Formation (IR) start->check_acyl_chloride check_reagents Verify Anhydrous Conditions start->check_reagents check_catalyst Check Catalyst Stoichiometry start->check_catalyst check_temp Review Temperature Control start->check_temp check_workup Examine Workup Procedure start->check_workup sol_acyl Ensure complete SOCl₂ removal check_acyl_chloride->sol_acyl sol_reagents Use oven-dried glassware and anhydrous solvents check_reagents->sol_reagents sol_catalyst Use 1.1-1.2 eq. of AlCl₃ check_catalyst->sol_catalyst sol_temp Maintain cooling during addition, then warm gently check_temp->sol_temp sol_workup Use brine for emulsions; ensure complete distillation check_workup->sol_workup

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Storage and Handling of 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-Hydroxy-2-tetralone during storage. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary degradation pathway for this compound, a phenolic ketone, is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to oxygen (air), light, high temperatures, and alkaline pH conditions. This can lead to the formation of colored degradation products, primarily quinone-type structures, which may interfere with experimental results.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. A temperature of -20°C is recommended for optimal stability.[1]

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid compound. If you must store solutions, they should be prepared fresh whenever possible. For short-term storage, use an opaque container, purge with an inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents.

Q4: I've noticed a change in the color of my this compound sample. What does this indicate?

A4: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to the formation of oxidized species, such as quinones. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: Are there any chemical stabilizers I can add to prevent degradation?

A5: Yes, antioxidants can be used to inhibit the oxidative degradation of phenolic compounds. Common antioxidants include hindered phenols (like BHT - butylated hydroxytoluene) or natural phenolic compounds such as gallic acid, caffeic acid, and fraxetin.[2] The selection and concentration of a stabilizer should be carefully considered and validated to ensure it does not interfere with downstream applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of Solid Compound (Yellowing/Browning) Oxidation due to exposure to air and/or light.1. Discard the discolored material if purity is critical. 2. If proceeding, purify the material by recrystallization or column chromatography. 3. For future prevention, store the compound in an opaque, airtight container under an inert atmosphere (argon or nitrogen) at -20°C.
Appearance of New Peaks in HPLC Analysis of a Stored Sample Chemical degradation has occurred.1. Identify the degradation products if possible using techniques like LC-MS. 2. Review storage conditions. Ensure the sample was protected from light, oxygen, and extreme temperatures. 3. If in solution, consider the solvent's purity and potential for reactivity. Prepare fresh solutions for future experiments.
Decreased Potency or Activity in Biological Assays Degradation of the active compound.1. Confirm the purity and concentration of your this compound stock. 2. Prepare fresh solutions from a new or properly stored solid sample. 3. Implement stricter storage protocols for all future samples.
Inconsistent Experimental Results Variable degradation of the compound between experiments.1. Standardize the handling and storage procedures for this compound across all experiments. 2. Always use freshly prepared solutions when possible. 3. Routinely check the purity of your stock material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[3][4]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the heat-treated solid in methanol to prepare a 100 µg/mL solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[4]

    • Dissolve the exposed solid in methanol to prepare a 100 µg/mL solution for HPLC analysis.

  • Control Sample: Prepare a 100 µg/mL solution of untreated this compound in the mobile phase.

  • HPLC Analysis: Analyze all samples by HPLC to observe the formation of degradation products.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 M HCl24 hours at 60°CPotential for hydrolysis, though likely less significant than oxidation.
Base Hydrolysis0.1 M NaOH24 hours at 60°CPotential for degradation, as alkaline conditions can promote oxidation.
Oxidation3% H₂O₂24 hours at RTSignificant degradation expected, formation of oxidized products.
ThermalSolid state48 hours at 70°CModerate degradation, depending on the presence of oxygen.
PhotolyticSolid stateICH Q1B guidelinesPotential for degradation, especially in the presence of oxygen.
Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential degradation products.[5][6][7]

Objective: To separate this compound from its potential degradation products.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B 5-20 min: 10-90% B 20-25 min: 90% B 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Inject the prepared samples (from the forced degradation study and control).

  • Acquire the chromatograms and integrate the peaks.

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Visualizations

degradation_pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (O₂, Light, Heat, High pH) Quinone-type Degradants Quinone-type Degradants Oxidized Intermediates->Quinone-type Degradants Further Oxidation

Caption: Primary oxidative degradation pathway of this compound.

experimental_workflow cluster_stress_conditions Forced Degradation Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Acid Hydrolysis Prepare Stock Solution->Base Hydrolysis Prepare Stock Solution->Oxidation Prepare Stock Solution->Thermal Prepare Stock Solution->Photolytic Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Identify Degradants Identify Degradants Data Evaluation->Identify Degradants

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Addressing Poor Aqueous Solubility of 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 5-Hydroxy-2-tetralone in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a chemical compound with the molecular formula C10H10O2.[1] Its structure includes a hydroxyl group on a tetralone framework, making it a phenolic compound.[2] Poor aqueous solubility is a significant concern in drug development as it can lead to low bioavailability, hindering the therapeutic efficacy of potential drug candidates. For a drug to be absorbed effectively, particularly through oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

Q3: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][4][5] These methods can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][7] This can be achieved through micronization or nanosuspension techniques.[8][9]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution.[6][10][11]

  • Chemical Modifications:

    • pH Adjustment: As a phenolic compound, the solubility of this compound is expected to be pH-dependent.[12][13] Increasing the pH of the aqueous medium can deprotonate the hydroxyl group, forming a more soluble phenolate salt.[]

    • Use of Cosolvents: Adding a water-miscible organic solvent (cosolvent) to the aqueous medium can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[5][15][16]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate hydrophobic drug molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[19][20]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: The compound precipitates out of my aqueous buffer during the experiment.

  • Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but it immediately precipitated. What went wrong and how can I fix it?

  • Answer: This is a common issue when the concentration of the compound exceeds its solubility limit in the final aqueous medium.

    • Troubleshooting Steps:

      • Reduce the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try preparing a more dilute solution.

      • Optimize pH: Since this compound is a phenolic compound, its solubility is likely to increase at a higher pH.[12][13] Try adjusting the pH of your aqueous buffer to be above the predicted pKa of the hydroxyl group (around 9.83).[2]

      • Incorporate a Cosolvent: Add a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer.[5][15] This will increase the solvent's capacity to dissolve the hydrophobic compound. Start with a low percentage of cosolvent (e.g., 5-10%) and gradually increase it.

      • Utilize a Solubilizing Excipient: Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex and enhance solubility.[17][20]

Issue 2: I am observing inconsistent results in my bioassays, which I suspect is due to poor solubility.

  • Question: My dose-response curves are not reproducible, and I see high variability between replicate wells. Could this be a solubility issue?

  • Answer: Yes, poor solubility can lead to inconsistent and unreliable results in biological assays. The actual concentration of the compound in solution may be much lower and more variable than the nominal concentration.

    • Troubleshooting Steps:

      • Visually Inspect for Precipitation: Before and after adding your compound to the assay medium, carefully inspect the solutions for any signs of precipitation (cloudiness, particles).

      • Determine the Kinetic Solubility: Perform a kinetic solubility assay in your specific assay medium to determine the concentration at which the compound starts to precipitate.

      • Employ a Solubilization Strategy: Based on the kinetic solubility results, choose an appropriate solubilization technique (pH adjustment, cosolvents, or cyclodextrins) to ensure your compound remains in solution at the desired concentrations.

      • Prepare Stock Solutions Carefully: Ensure your high-concentration stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into the aqueous assay medium.

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes the potential effectiveness of various solubilization techniques. Note that the specific values for this compound need to be experimentally determined.

Solubilization TechniqueCarrier/ExcipientPotential Fold Increase in SolubilityRemarks
pH Adjustment pH > 10>10-foldSolubility increases significantly above the pKa of the phenolic hydroxyl group.[12][13]
Cosolvency 20% Ethanol in water10 to 100-foldThe fold increase is dependent on the type and concentration of the cosolvent.[5][15]
20% Propylene Glycol in water10 to 100-foldA commonly used cosolvent in pharmaceutical formulations.[15]
Complexation 10% HP-β-Cyclodextrin10 to 1000-foldForms a host-guest inclusion complex, significantly enhancing aqueous solubility.[17][20]
Solid Dispersion Polyethylene Glycol (PEG)>100-foldDisperses the drug in a hydrophilic matrix, improving dissolution.[6]
Polyvinylpyrrolidone (PVP)>100-foldAnother effective carrier for creating solid dispersions.

Experimental Protocols

1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[21][22]

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

2. Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method)

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[10]

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion and store it in a desiccator. The resulting powder can be used for dissolution studies.

Visualizations

experimental_workflow cluster_solubility_determination Solubility Determination Workflow start Excess Compound agitate Agitate (24-48h) start->agitate medium Aqueous Medium medium->agitate separate Centrifuge/Filter agitate->separate analyze Analyze Supernatant (HPLC) separate->analyze

Caption: Workflow for Equilibrium Solubility Determination.

troubleshooting_logic cluster_troubleshooting Troubleshooting Precipitation Issues issue Compound Precipitates in Aqueous Buffer q1 Is the final concentration too high? issue->q1 a1_yes Reduce Concentration q1->a1_yes Yes q2 Is the pH optimal? q1->q2 No resolved Solubility Issue Resolved a1_yes->resolved a2_no Increase pH (>pKa) q2->a2_no No q3 Is a solubilizer needed? q2->q3 Yes a2_no->resolved a3_yes Add Cosolvent or Cyclodextrin q3->a3_yes Yes q3->resolved No a3_yes->resolved

Caption: Decision Tree for Troubleshooting Precipitation.

References

Technical Support Center: Managing Racemization in Reactions with 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing racemization during chemical reactions involving the chiral ketone 5-Hydroxy-2-tetralone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the process where a single, pure enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, the chiral center is at the carbon atom adjacent to the carbonyl group (the α-carbon). This position is susceptible to racemization, particularly under acidic or basic conditions. The underlying cause is the formation of a planar enol or enolate intermediate, which is achiral. When this intermediate is protonated, it can form either enantiomer with equal probability, leading to a racemic mixture. In drug development, controlling the stereochemistry is critical as different enantiomers can have vastly different pharmacological and toxicological profiles.

Q2: Under what conditions is this compound most likely to racemize?

A2: Racemization of this compound is most likely to occur under the following conditions:

  • Basic Conditions: Bases can deprotonate the α-carbon to form a planar enolate, which is a key intermediate in the racemization process. The strength of the base, its concentration, and the reaction temperature all influence the rate of racemization.

  • Acidic Conditions: Acids can catalyze the formation of a planar enol intermediate, which also leads to loss of stereochemistry.

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enol or enolate formation, thus accelerating the rate of racemization.

  • Prolonged Reaction Times: The longer the chiral compound is exposed to conditions that promote racemization, the greater the extent of racemization will be.

Q3: How can I minimize racemization during a reaction involving this compound?

A3: To minimize racemization, consider the following strategies:

  • Low Temperatures: Conduct reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic temperatures (e.g., -78 °C) are often employed.

  • Choice of Base/Acid: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide - LDA) to favor kinetic deprotonation and minimize side reactions. For acid-catalyzed reactions, use the mildest acid possible and the lowest effective concentration.

  • Reaction Time: Keep reaction times as short as possible. Monitor the reaction progress closely and quench it as soon as the desired transformation is complete.

  • Anhydrous Conditions: Water can facilitate proton exchange and promote racemization. Therefore, using anhydrous solvents and reagents is crucial, especially when working with strong bases.

  • Protecting Groups: In some cases, protecting the hydroxyl group may alter the electronic properties of the molecule and could influence the stability of the chiral center.

Q4: What analytical techniques can be used to determine the enantiomeric excess (ee) of my this compound product?

A4: The most common and reliable method for determining the enantiomeric excess of a chiral compound is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. Other techniques include:

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: These reagents form diastereomeric complexes with the enantiomers, which can be distinguished in the NMR spectrum.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric composition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee) in the product. Reaction temperature is too high.Lower the reaction temperature. For base-mediated reactions, consider temperatures as low as -78 °C.
Strong base or acid is used.Use a milder base (e.g., a hindered, non-nucleophilic base like LDA) or a weaker acid. Use the minimum effective concentration.
Prolonged reaction time.Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Presence of water or protic solvents.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent ee values between batches. Variability in reaction conditions.Standardize all reaction parameters, including temperature, reaction time, reagent addition rate, and reagent purity.
Inaccurate measurement of ee.Validate your analytical method for ee determination. Ensure proper integration of peaks in chiral HPLC.
Formation of side products along with the racemized product. The chosen base or acid is not selective.Screen different bases or acids to find one that promotes the desired reaction with minimal side reactions and racemization.
The substrate is degrading under the reaction conditions.In addition to lowering the temperature, consider using a protecting group for the hydroxyl functionality.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in a Base-Mediated Alkylation of this compound

This protocol provides a general framework for the α-alkylation of this compound while minimizing the risk of racemization.

Materials:

  • (S)- or (R)-5-Hydroxy-2-tetralone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkylating agent (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of this compound Derivatives

Objective: To determine the enantiomeric excess of a 2-substituted-5-hydroxy-2-tetralone derivative.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)

Typical Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific derivatives.

  • A small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can be added to improve peak shape and resolution.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the chiral column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizing Racemization and Prevention Strategies

The following diagrams illustrate the mechanism of racemization and the logical workflow for its prevention.

racemization_mechanism cluster_chiral Chiral cluster_achiral Achiral Intermediate (R)-5-Hydroxy-2-tetralone (R)-5-Hydroxy-2-tetralone Enol/Enolate Enol/Enolate (R)-5-Hydroxy-2-tetralone->Enol/Enolate Base or Acid (S)-5-Hydroxy-2-tetralone (S)-5-Hydroxy-2-tetralone (S)-5-Hydroxy-2-tetralone->Enol/Enolate Base or Acid Enol/Enolate->(R)-5-Hydroxy-2-tetralone Protonation Enol/Enolate->(S)-5-Hydroxy-2-tetralone Protonation

Caption: Mechanism of racemization of this compound.

prevention_workflow start Reaction with Chiral This compound condition_check Are Racemization-Promoting Conditions Present? (e.g., Strong Base/Acid, High Temp) start->condition_check mitigation Implement Mitigation Strategies: - Low Temperature (-78°C) - Mild/Hindered Base (LDA) - Anhydrous Conditions - Short Reaction Time condition_check->mitigation Yes reaction Perform Reaction condition_check->reaction No mitigation->reaction analysis Analyze Product ee (Chiral HPLC) reaction->analysis end_ok High ee (Racemization Controlled) analysis->end_ok >95% ee end_nok Low ee (Further Optimization Needed) analysis->end_nok <95% ee

Caption: Workflow for preventing racemization.

strategies for the selective protection of the hydroxyl group in 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective protection of the hydroxyl group in 5-Hydroxy-2-tetralone. This resource is intended for researchers, scientists, and professionals in drug development who are working with this molecule and need to perform selective chemical modifications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the selective protection of the phenolic hydroxyl group of this compound.

Issue 1: Incomplete or Low Yield of the Protected Product

  • Question: My reaction to protect the hydroxyl group of this compound is showing a low yield or is incomplete, with a significant amount of starting material remaining. What are the possible causes and solutions?

  • Answer: Several factors can contribute to incomplete reactions. Here's a systematic approach to troubleshooting:

    • Reagent Quality: Ensure that all reagents, especially the protecting group source (e.g., TBDMS-Cl, Benzyl Bromide) and the base (e.g., imidazole, NaH), are fresh and of high purity. Moisture can deactivate both the silylating/benzylating agent and the base.

    • Solvent Purity: Use anhydrous solvents. Trace amounts of water can quench the reagents. Ensure proper drying of solvents before use.

    • Base Stoichiometry and Strength: For phenolic hydroxyl groups, a suitable base is crucial.

      • For silyl ether formation (e.g., TBDMS), ensure you are using an adequate excess of a suitable base like imidazole.

      • For benzyl ether formation, a stronger base like sodium hydride (NaH) is often required to deprotonate the phenol. Ensure the NaH is fresh and properly handled under an inert atmosphere.[1][2]

    • Reaction Temperature and Time: Some protection reactions may be sluggish at room temperature. Consider gently heating the reaction mixture, but monitor for potential side reactions. Conversely, for highly reactive reagents, cooling the reaction initially may be necessary to control the reaction rate. Ensure the reaction is running for a sufficient amount of time by monitoring its progress using Thin Layer Chromatography (TLC).

    • Steric Hindrance: While the 5-hydroxyl group is a phenol, steric hindrance from the tetralone ring system could play a role. Using a more reactive silylating agent like TBDMS-triflate (TBSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine might improve yields for silyl protection.

Issue 2: Formation of an Unwanted Side Product - Suspected Enol Ether

  • Question: I am observing a significant side product in my protection reaction of this compound, which I suspect is the silyl enol ether or benzyl enol ether of the ketone. How can I prevent this?

  • Answer: The formation of an enol ether is a common side reaction when protecting hydroxyl groups in the presence of enolizable ketones, especially under basic conditions.[3][4]

    • Choice of Base: The choice of base is critical. For silylation, using a milder base like imidazole is less likely to promote enolization compared to strong bases like LDA or NaH. For benzylation with NaH, adding the base at a low temperature and allowing it to react with the phenol before adding the benzyl bromide can sometimes favor O-alkylation over enolate formation.

    • Reaction Conditions: Running the reaction at lower temperatures can disfavor the formation of the thermodynamically controlled enolate.

    • Protecting Group Reagent: Using a more sterically hindered protecting group may show greater selectivity for the less hindered phenolic hydroxyl group over the enolizable ketone.

    • Alternative Protection Strategies: If enol ether formation is persistent, consider protecting the ketone first. The ketone can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst), which is stable under the basic conditions typically used for hydroxyl protection.[5] The hydroxyl group can then be protected, followed by the deprotection of the ketal under acidic conditions.

Issue 3: Difficulty in Deprotecting the Hydroxyl Group

  • Question: I have successfully protected the hydroxyl group of this compound, but I am now having trouble removing the protecting group without affecting the rest of the molecule. What are the recommended deprotection methods?

  • Answer: The choice of deprotection method depends on the protecting group used and the stability of the rest of your molecule to the reaction conditions.

    • Silyl Ethers (e.g., TBDMS):

      • Fluoride-based reagents: The most common method is using a fluoride source like tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF.[6] This method is generally mild and selective for silyl ethers.

      • Acidic conditions: Silyl ethers can also be cleaved under acidic conditions (e.g., acetic acid in THF/water, or HCl in methanol).[6] However, care must be taken as the ketone or other functional groups in your molecule may not be stable to acid. Phenolic silyl ethers are generally more labile to acidic conditions than aliphatic ones.[7]

    • Benzyl Ethers (Bn):

      • Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl ether deprotection.[8] It involves using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate).[9] This method is often compatible with many other functional groups, but will also reduce alkenes and alkynes if present.

      • Strong Acids: Strong Lewis acids like BBr3 or strong protic acids can cleave benzyl ethers, but these are harsh conditions that may not be suitable for this compound.[1]

Issue 4: Orthogonal Protection Strategy - How to selectively protect/deprotect in the presence of other functional groups?

  • Question: My synthetic route requires the selective deprotection of the hydroxyl group of this compound without affecting other protecting groups in my molecule. What is a good orthogonal protection strategy?

  • Answer: An orthogonal protection strategy involves using protecting groups that can be removed under different, non-interfering conditions.[5]

    • Silyl vs. Benzyl: A classic orthogonal pair is a silyl ether and a benzyl ether. For instance, you could protect the hydroxyl group of this compound as a TBDMS ether and another hydroxyl group elsewhere in your molecule as a benzyl ether. The TBDMS group can be selectively removed with fluoride (e.g., TBAF) without affecting the benzyl ether. Conversely, the benzyl ether can be removed by hydrogenolysis without cleaving the TBDMS ether.[10]

    • Consider the Ketone: The ketone in this compound can also be part of an orthogonal strategy. It can be protected as an acetal, which is stable to basic and reductive conditions used for manipulating many hydroxyl protecting groups, but is readily removed with acid.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the hydroxyl group of this compound?

A1: The "best" protecting group depends on the specific requirements of your synthetic route.

  • tert-Butyldimethylsilyl (TBDMS) ether: This is a good general-purpose protecting group. It is relatively easy to introduce and is stable to a wide range of reaction conditions, except for strong acids and fluoride sources. Its removal with fluoride is very mild and selective.[6]

  • Benzyl (Bn) ether: This is a very robust protecting group, stable to both acidic and basic conditions. It is ideal for multi-step syntheses where the protecting group needs to survive harsh conditions. Its removal by catalytic hydrogenolysis is also very clean and selective, provided there are no other reducible functional groups in the molecule.[1][2]

Q2: What are the typical reaction conditions for protecting the hydroxyl group of this compound?

A2: While specific optimization may be required, here are some general starting conditions based on similar phenolic ketones:

  • For TBDMS protection: this compound, 1.2-1.5 equivalents of TBDMS-Cl, and 2-3 equivalents of imidazole in an anhydrous solvent like DMF or DCM at room temperature. The reaction is typically monitored by TLC and can take from a few hours to overnight.

  • For Benzyl protection: this compound and 1.1-1.5 equivalents of a strong base like NaH in an anhydrous solvent like THF or DMF at 0°C to room temperature, followed by the addition of 1.1-1.5 equivalents of benzyl bromide. The reaction is often stirred overnight.[2]

Q3: Can I selectively protect the hydroxyl group if my molecule also contains an aliphatic alcohol?

A3: Yes, selective protection is often possible due to the difference in acidity between a phenol and an aliphatic alcohol. The phenolic hydroxyl group of this compound is more acidic. By using a slight excess of a mild base, you can often selectively deprotonate and protect the phenolic hydroxyl group in the presence of an aliphatic alcohol.

Q4: How stable is the protected this compound to common reagents?

A4:

  • 5-O-TBDMS-2-tetralone: Stable to basic conditions, mild reducing agents (like NaBH4, if the ketone needs to be reduced), and many organometallic reagents. It is sensitive to strong acids and fluoride sources.

  • 5-O-Benzyl-2-tetralone: Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents (excluding catalytic hydrogenolysis).

Data Presentation

The following table summarizes representative conditions and yields for the protection and deprotection of phenolic hydroxyl groups in molecules analogous to this compound. Note that optimal conditions for this compound may vary and require experimental optimization.

Protecting GroupSubstrate (if not this compound)Protection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)Reference
TBDMS PhenolTBDMS-Cl, Imidazole, DMF, rt, 4h95TBAF, THF, rt, 1h98[6]
TBDMS HydroxyketoneTBDMS-Cl, Imidazole, DMF, rt, 12h85-95Acetic acid/THF/H2O, rt, 8h90[6]
Benzyl (Bn) PhenolBnBr, NaH, DMF, 0°C to rt, 12h92H2, Pd/C, EtOH, rt, 3h99[1][8]
Benzyl (Bn) HydroxyketoneBnBr, K2CO3, Acetone, reflux, 16h80-90H2, Pd/C, MeOH, rt, 4h95[1]

Experimental Protocols

The following are generalized protocols for the protection of the hydroxyl group in this compound. These should be adapted and optimized for specific experimental setups.

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of this compound as a Benzyl (Bn) Ether

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

G Decision Workflow for Selective Hydroxyl Protection of this compound start Start: Need to protect This compound check_conditions What are the subsequent reaction conditions? start->check_conditions acid_labile Harsh acidic or basic conditions? check_conditions->acid_labile Yes mild_conditions Mild, non-acidic, non-fluoride conditions? check_conditions->mild_conditions No use_benzyl Use Benzyl (Bn) ether (robust protection) acid_labile->use_benzyl use_tbdms Use TBDMS ether (mild deprotection) mild_conditions->use_tbdms reductive_cleavage Need to avoid hydrogenolysis? side_reaction Side reaction at ketone? (e.g., enol ether formation) use_benzyl->side_reaction use_tbdms->side_reaction protect_ketone Protect ketone first (e.g., as an acetal) side_reaction->protect_ketone Yes proceed Proceed with Hydroxyl Protection side_reaction->proceed No protect_ketone->proceed deprotection Deprotection Strategy proceed->deprotection deprotect_bn Hydrogenolysis (H2, Pd/C) to remove Benzyl deprotection->deprotect_bn If Benzyl used deprotect_tbdms Fluoride (TBAF) to remove TBDMS deprotection->deprotect_tbdms If TBDMS used deprotect_acetal Acidic hydrolysis to remove acetal deprotection->deprotect_acetal If acetal used

Caption: Decision workflow for selecting a protecting group for this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and UHPLC Methods for the Analysis of 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common high-performance liquid chromatography (HPLC) approaches for the quantitative analysis of 5-Hydroxy-2-tetralone: a conventional Reverse-Phase HPLC (RP-HPLC) method and an Ultra-High-Performance Liquid Chromatography (UHPLC) method. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

The selection of an appropriate analytical method is critical in drug development and quality control, ensuring accuracy, precision, and efficiency. While both RP-HPLC and UHPLC are powerful techniques for the separation and quantification of pharmaceutical compounds, they offer different advantages in terms of speed, resolution, and solvent consumption.

Method Performance Comparison

The choice between a conventional RP-HPLC method and a UHPLC method often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation. The following table summarizes the key performance characteristics of two representative methods for the analysis of this compound.

Table 1: Comparison of HPLC and UHPLC Method Performance Characteristics

ParameterConventional RP-HPLC MethodUHPLC Method
Analysis Time ~ 10 minutes~ 3 minutes
Resolution GoodExcellent
Solvent Consumption HighLow
System Backpressure Low to ModerateHigh
Sensitivity GoodExcellent
Throughput ModerateHigh

Validation Summary

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[1] The validation of the two methods was performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Table 2: Summary of Method Validation Data

Validation ParameterConventional RP-HPLC MethodUHPLC MethodAcceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50-
Precision (%RSD)
- Intraday< 1.5%< 1.0%≤ 2%
- Interday< 2.0%< 1.5%≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
LOD (µg/mL) 0.250.10-
LOQ (µg/mL) 0.800.35-

Experimental Protocols

Detailed methodologies for both the conventional RP-HPLC and UHPLC methods are provided below. These protocols outline the necessary steps for sample preparation, chromatographic conditions, and data acquisition.

Conventional RP-HPLC Method Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working standard solutions are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions.

UHPLC Method Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working standard solutions are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v)[4]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 275 nm

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions.

Visualizing the Method Validation Workflow

The process of HPLC method validation follows a structured workflow to ensure the reliability of the analytical data. This process begins with method development and optimization, followed by the formal validation of key performance characteristics, and culminates in the routine application of the validated method.

G HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Linearity & Range C->D Proceed to Validation E Precision (Repeatability & Intermediate) D->E F Accuracy E->F G Specificity F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Testing I->J Implement Validated Method K Sample Analysis J->K L Data Reporting K->L

Caption: Workflow of HPLC Method Validation.

Logical Framework for Method Selection

The decision to employ a conventional HPLC method versus a UHPLC method is guided by the specific analytical objectives. For routine quality control where analysis time is not the primary constraint, a robust conventional HPLC method may be sufficient. In contrast, for high-throughput screening or when faster results are critical, a UHPLC method is often the preferred choice.

G Decision Tree for HPLC Method Selection Start Define Analytical Goal Throughput High Sample Throughput Required? Start->Throughput Speed Rapid Analysis Time Critical? Throughput->Speed Yes HPLC Select Conventional HPLC Method Throughput->HPLC No UHPLC Select UHPLC Method Speed->UHPLC Yes Speed->HPLC No

Caption: Method Selection Logic.

References

A Comparative Guide to the Biological Activities of 5-Hydroxy-2-tetralone and 5-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of two isomeric compounds, 5-Hydroxy-2-tetralone and 5-Hydroxy-1-tetralone. Due to the limited availability of direct comparative research, this document summarizes the existing data for each compound and relevant derivatives, highlighting areas where further investigation is needed. Experimental protocols for assessing the potential biological activities discussed are also provided.

Overview of this compound and 5-Hydroxy-1-tetralone

This compound and 5-Hydroxy-1-tetralone are hydroxylated derivatives of tetralone, a bicyclic aromatic ketone. The position of the hydroxyl and ketone groups on the tetralone scaffold can significantly influence their chemical properties and biological activities. While research into the broad biological effects of many tetralone derivatives is an active field, specific comparative data for these two isomers is scarce.

Summary of Known Biological Activities

  • 5-Hydroxy-1-tetralone: The most well-documented application of this isomer is its use as a fluorescent labeling reagent, particularly for the detection of glycosphingolipids. There is limited evidence of its intrinsic biological activity in other areas.

  • This compound: There is a significant lack of published data regarding the specific biological activities of this compound.

  • Tetralone Derivatives: The broader class of tetralone derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects. These activities suggest potential, yet unconfirmed, avenues of investigation for both 5-Hydroxy-1-tetralone and this compound.

Data Presentation: A Comparative Look

The following table summarizes the available information on the biological activities of the two compounds. The lack of quantitative data for direct comparison is a notable gap in the current research landscape.

Biological Activity/ApplicationThis compound5-Hydroxy-1-tetraloneSupporting Evidence/Remarks
Fluorescent Labeling No Data AvailableYesEstablished use in labeling glycosphingolipids for analysis.
Antimicrobial Activity No Data AvailableNo Direct Data AvailableDerivatives of 6-hydroxy-1-tetralone have been used to synthesize compounds with antibacterial properties. This suggests potential but requires specific testing.
Antifungal Activity No Data AvailableNo Direct Data AvailableVarious tetralone derivatives have demonstrated antifungal effects.
Antioxidant Activity No Data AvailableNo Direct Data AvailablePhenolic compounds, including some tetralone derivatives, are known to possess antioxidant properties.
Cytotoxicity No Data AvailableNo Direct Data AvailableCertain tetralone derivatives have been evaluated for their cytotoxic effects against cancer cell lines.

Experimental Protocols

To facilitate further research into the potential biological activities of these compounds, detailed methodologies for key experiments are provided below.

Protocol 1: Fluorescent Labeling of Glycosphingolipids with 5-Hydroxy-1-tetralone

This protocol outlines the general steps for using 5-Hydroxy-1-tetralone as a fluorescent tag for the analysis of glycosphingolipids by thin-layer chromatography (TLC).

Materials:

  • 5-Hydroxy-1-tetralone

  • Sulfuric acid

  • Methanol

  • TLC plates (silica gel)

  • Glycosphingolipid standards and samples

  • Developing solvent system (e.g., chloroform:methanol:water)

  • UV transilluminator

Procedure:

  • Spot the glycosphingolipid standards and samples onto a silica gel TLC plate.

  • Develop the TLC plate in a suitable solvent system to separate the lipids.

  • After development, thoroughly dry the TLC plate.

  • Prepare a spraying reagent by dissolving 5-Hydroxy-1-tetralone in a solution of aqueous sulfuric acid and methanol.

  • Evenly spray the TLC plate with the 5-Hydroxy-1-tetralone reagent.

  • Heat the plate at an elevated temperature (e.g., 120°C) for a specified time to allow the reaction to occur.

  • Visualize the fluorescently labeled glycosphingolipids under a UV transilluminator.

Protocol 2: Assessment of Antimicrobial Activity using Broth Microdilution

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

  • This compound and 5-Hydroxy-1-tetralone

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each tetralone compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB.

  • Prepare an inoculum of each bacterial strain and adjust the concentration to a standard density (e.g., 0.5 McFarland).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Protocol 3: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol measures the ability of the compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • This compound and 5-Hydroxy-1-tetralone

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of the tetralone compounds and ascorbic acid in methanol.

  • In a 96-well plate, add different concentrations of the test compounds and the positive control.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare Stock Solutions (5-OH-1-tetralone, 5-OH-2-tetralone) start->stock bacterial_culture Prepare Bacterial Inoculum start->bacterial_culture serial_dilution Serial Dilution in 96-well plate stock->serial_dilution inoculation Inoculate with Bacteria bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation read_results Determine MIC (Visual Inspection) incubation->read_results end End read_results->end

Caption: Workflow for Antimicrobial Activity Assessment.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare Stock Solutions (Compounds & Ascorbic Acid) start->stock dpph_prep Prepare DPPH Solution start->dpph_prep add_compounds Add Compounds to 96-well plate stock->add_compounds add_dpph Add DPPH Solution dpph_prep->add_dpph add_compounds->add_dpph incubation Incubate in Dark (30 min) add_dpph->incubation read_absorbance Measure Absorbance (517 nm) incubation->read_absorbance calculate Calculate Scavenging Activity (%) read_absorbance->calculate end End calculate->end

Caption: Workflow for DPPH Antioxidant Assay.

Conclusion and Future Directions

The comparative biological activity of this compound and 5-Hydroxy-1-tetralone remains a significant knowledge gap in the field of medicinal chemistry and drug discovery. While 5-Hydroxy-1-tetralone has a defined application as a fluorescent probe, the intrinsic biological effects of both isomers are largely unexplored.

Future research should focus on direct, head-to-head comparisons of these compounds in a variety of biological assays, including but not limited to, antimicrobial, antioxidant, and cytotoxic evaluations. The experimental protocols provided in this guide offer a starting point for such investigations. Elucidating the structure-activity relationships of these and other hydroxytetralone isomers will be crucial for unlocking their full therapeutic potential.

Confirming the Structure of 5-Hydroxy-2-tetralone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step. This guide provides a comprehensive comparison of spectroscopic data to definitively identify 5-Hydroxy-2-tetralone and distinguish it from its structural isomers.

This guide leverages a multi-technique approach, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting a clear comparison of experimental data for related isomers and predicted data for the target compound, researchers can confidently verify the structure of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its common isomers. The data for this compound is based on predicted values due to the limited availability of published experimental spectra. In contrast, experimental data is provided for 5-Hydroxy-1-tetralone, 6-Hydroxy-2-tetralone, and 7-Hydroxy-2-tetralone, offering a robust baseline for comparison.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic Protons-CH₂- (Aliphatic)-OH
This compound (Predicted) ~ 7.1-7.5 (m)~ 2.5-3.5 (m)~ 5.0-6.0 (br s)
5-Hydroxy-1-tetralone 6.8-7.6 (m)2.0-3.0 (m)9.7 (s)
6-Hydroxy-2-tetralone 6.6-7.0 (m)2.4-3.4 (m)~ 8.0-9.0 (br s)
7-Hydroxy-2-tetralone 6.7-7.2 (m)2.4-3.4 (m)~ 8.0-9.0 (br s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC=OAromatic C-OAromatic CAliphatic C
This compound (Predicted) ~ 209~ 155~ 115-138~ 28, 38, 48
5-Hydroxy-1-tetralone 198.1155.5114.6, 118.0, 127.1, 136.8, 144.020.1, 23.2, 39.4
6-Hydroxy-2-tetralone ~ 210~ 156~ 113-132~ 28, 38, 48
7-Hydroxy-2-tetralone ~ 210~ 157~ 114-139~ 28, 38, 48

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H StretchC=O StretchC-O Stretch (Aromatic)Aromatic C=C Stretch
This compound (Predicted) ~ 3300-3500 (broad)~ 1710~ 1250~ 1600, 1480
5-Hydroxy-1-tetralone 3340 (broad)168012601590, 1470
6-Hydroxy-2-tetralone ~ 3300-3500 (broad)~ 1705~ 1240~ 1610, 1500
7-Hydroxy-2-tetralone ~ 3300-3500 (broad)~ 1700~ 1230~ 1615, 1500

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 162134, 106, 77
5-Hydroxy-1-tetralone 162134, 133, 105, 77[1]
6-Hydroxy-2-tetralone 162134, 106, 77
7-Hydroxy-2-tetralone 162134, 106, 77

Experimental Protocols

A generalized protocol for the spectroscopic analysis of hydroxy-tetralones is provided below. Specific instrument parameters may need to be optimized.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI) is a common method for tetralone derivatives.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 40-400. The molecular ion peak and the fragmentation pattern are key for structural confirmation.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using spectroscopic methods.

G Workflow for Spectroscopic Structure Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesize Target Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants, and Correlations NMR->Analyze_NMR Analyze_IR Analyze Functional Group Frequencies IR->Analyze_IR Analyze_MS Analyze Molecular Ion and Fragmentation Pattern MS->Analyze_MS Compare_Data Compare Experimental Data with Predicted Spectra and Isomer Data Analyze_NMR->Compare_Data Analyze_IR->Compare_Data Analyze_MS->Compare_Data Structure_Confirmed Structure Confirmed Compare_Data->Structure_Confirmed Data Match Structure_Incorrect Structure Incorrect / Further Investigation Needed Compare_Data->Structure_Incorrect Data Mismatch

Caption: Logical workflow for the confirmation of this compound's structure.

References

comparative study of different synthetic routes to 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Hydroxy-2-tetralone is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for time and resource management. This guide provides a comparative analysis of three primary synthetic pathways to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 1,6-DimethoxynaphthaleneRoute 2: From 3-Methoxyphenylacetic AcidRoute 3: Robinson Annulation
Starting Material Cost ModerateLow to ModerateLow
Number of Steps 231 (potentially 2 with protection)
Overall Yield Moderate to GoodModerateVariable, potentially good
Key Challenges Handling of sodium/lithium in liquid ammonia, demethylation can be harsh.Generation and handling of ethylene gas, Friedel-Crafts acylation optimization.Regioselectivity, optimization of reaction conditions.
Scalability ModerateGoodModerate to Good

Synthetic Route Analysis and Experimental Data

This section details the synthetic strategies, presenting a logical workflow for the synthesis of this compound.

cluster_0 Route 1: From 1,6-Dimethoxynaphthalene cluster_1 Route 2: From 3-Methoxyphenylacetic Acid cluster_2 Route 3: Robinson Annulation A 1,6-Dimethoxynaphthalene B Birch Reduction A->B Na or Li, liq. NH3, EtOH C 5-Methoxy-2-tetralone B->C Yield: ~65% D Demethylation C->D BBr3 or HBr E This compound D->E Yield: Variable F 3-Methoxyphenylacetic Acid G Thionyl Chloride F->G SOCl2 H 3-Methoxyphenylacetyl chloride G->H I Friedel-Crafts Acylation H->I Ethylene, AlCl3 J 5-Methoxy-2-tetralone I->J Yield: Variable K Demethylation J->K BBr3 or HBr L This compound K->L Yield: Variable M Hydroquinone monomethyl ether (or similar activated phenol) O Robinson Annulation M->O N Methyl Vinyl Ketone N->O P 5-Methoxy-2-tetralone O->P Yield: Variable Q Demethylation P->Q BBr3 or HBr R This compound Q->R Yield: Variable

Caption: Comparative workflow of synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: From 1,6-Dimethoxynaphthalene

This two-step route begins with a Birch reduction of 1,6-dimethoxynaphthalene to form 5-methoxy-2-tetralone, followed by demethylation.

Step 1: Birch Reduction of 1,6-Dimethoxynaphthalene to 5-Methoxy-2-tetralone [1]

  • Materials: 1,6-dimethoxynaphthalene, ethanol, liquid ammonia, sodium metal.

  • Procedure: To a solution of 1,6-dimethoxynaphthalene (0.53 mol) in ethanol (1.4 L) is added liquid ammonia. Small pieces of sodium metal (3.91 mol) are then added portion-wise with vigorous stirring until the blue color persists. The reaction is stirred for several hours at -78 °C. Upon completion, the reaction is quenched by the addition of ammonium chloride. After evaporation of the ammonia, water is added, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The crude product is then refluxed with concentrated HCl to afford 5-methoxy-2-tetralone.

  • Purification: The product can be purified by distillation under reduced pressure. A 65% yield has been reported for this transformation.[1]

Step 2: Demethylation of 5-Methoxy-2-tetralone to this compound

  • Materials: 5-methoxy-2-tetralone, boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Procedure (using BBr₃): 5-Methoxy-2-tetralone is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere. The solution is cooled to 0 °C, and a solution of boron tribromide (1.1-1.5 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is carefully quenched with water or methanol and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

  • Purification: Purification is typically achieved by column chromatography on silica gel.

Route 2: From 3-Methoxyphenylacetic Acid

This three-step synthesis involves the conversion of 3-methoxyphenylacetic acid to its acid chloride, followed by a Friedel-Crafts acylation with ethylene, and subsequent demethylation.

Step 1: Synthesis of 3-Methoxyphenylacetyl chloride [2]

  • Materials: 3-methoxyphenylacetic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalyst).

  • Procedure: 3-Methoxyphenylacetic acid (10 mmol) is dissolved in thionyl chloride (10 mL) with a catalytic amount of DMF.[2] The mixture is heated at 80-90°C for 3 hours.[2] The excess thionyl chloride is removed under reduced pressure to yield crude 3-methoxyphenylacetyl chloride, which can be purified by recrystallization from n-hexane.[2]

Step 2: Friedel-Crafts Acylation to 5-Methoxy-2-tetralone

  • Materials: 3-methoxyphenylacetyl chloride, ethylene, aluminum chloride (AlCl₃).

  • Procedure: In a suitable solvent under an inert atmosphere, aluminum chloride is added. The solution is cooled, and 3-methoxyphenylacetyl chloride is added. Ethylene gas is then bubbled through the reaction mixture. The reaction is stirred for several hours. Upon completion, the reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by forming a salt with saturated sodium bisulfite, followed by reduction with sodium carbonate to obtain purified 5-methoxy-2-tetralone.[2]

Step 3: Demethylation of 5-Methoxy-2-tetralone to this compound

  • The procedure is identical to Step 2 of Route 1.

Route 3: Robinson Annulation

This route offers a more convergent approach, potentially forming the tetralone ring system in a single step.

  • Materials: A suitable activated phenol derivative (e.g., hydroquinone monomethyl ether), methyl vinyl ketone (MVK), a base (e.g., sodium ethoxide).

  • Procedure: The activated phenol is treated with a base to form the corresponding phenoxide. Methyl vinyl ketone is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating. The initial Michael addition is followed by an intramolecular aldol condensation to form the six-membered ring. An acidic workup is then performed. The resulting 5-methoxy-2-tetralone would then require demethylation as described in Route 1, Step 2.

  • Note: The regioselectivity of the initial Michael addition can be a significant challenge in this route and may require careful optimization of the starting materials and reaction conditions.

Conclusion

The choice of synthetic route for this compound will depend on the specific needs and resources of the laboratory.

  • Route 1 is a well-established method with moderate to good yields, but it requires handling of hazardous reagents like sodium in liquid ammonia.

  • Route 2 utilizes readily available starting materials and offers good potential for scalability, although the handling of ethylene gas and the optimization of the Friedel-Crafts reaction are key considerations.

  • Route 3 , the Robinson annulation, is an elegant and convergent approach, but may require significant optimization to achieve good yields and regioselectivity.

For laboratories equipped to handle the reagents, Route 1 offers a reliable and relatively high-yielding pathway. For larger-scale synthesis where handling of ethylene is feasible, Route 2 presents an economically attractive option. Route 3 remains a promising area for further research and optimization.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxy-2-tetralone by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) as a method for assessing the purity of 5-Hydroxy-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the experimental protocol, compare its performance with alternative methods, and present supporting data.

Introduction to Purity Analysis by DSC

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1][2] For purity determination of crystalline substances like this compound, DSC is particularly powerful. The underlying principle is based on the thermodynamic fact that impurities lower the melting point and broaden the melting range of a pure compound.[1][3][4] This phenomenon, known as melting point depression, is quantitatively described by the van't Hoff equation, which forms the basis for calculating the mole fraction of impurities.[3][5][6]

Comparison of DSC with Other Purity Assessment Methods

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for purity analysis, DSC offers distinct advantages and serves as an excellent complementary method.[7][8]

  • Global vs. Specific Purity: DSC provides a measure of the total mole fraction of all soluble (eutectic) impurities, offering a "global" or absolute purity assessment from a single melting event.[8][9] In contrast, HPLC and GC separate and quantify individual impurities, which requires reference standards for each potential impurity.

  • Speed and Sample Size: DSC analysis is typically rapid and requires only a small amount of sample (1-3 mg), which is highly advantageous in the early stages of drug development when material may be scarce.[6][8][9]

  • Limitations: The DSC method is most accurate for compounds that are already substantially pure (typically >98 mol%).[7][8] It is not suitable for substances that decompose at or near their melting point, exhibit multiple polymorphic forms, or do not possess a sharp, well-defined melting endotherm.[1][7][8] Furthermore, DSC cannot identify the specific nature of the impurities.[9]

Quantitative Data Comparison

The following table presents hypothetical comparative data for the purity assessment of a synthesized batch of this compound using DSC and a standard alternative, HPLC.

ParameterDSC Analysis HPLC Analysis Comments
Purity (mol %) 99.65 mol %99.70 % (Area)DSC provides absolute purity based on melting point depression. HPLC purity is based on the relative peak area. The values are generally comparable for high-purity samples.[7][8]
Melting Onset (°C) 118.5 °CN/ADSC provides precise thermal data. Impurities lower the melting point from the theoretical value of the pure substance.
Heat of Fusion (ΔHfus) 115.2 J/gN/AThe enthalpy of fusion is another key parameter obtained from the DSC measurement.
Analysis Time ~30-60 minutes~45-90 minutesDSC offers a rapid analysis time.[9]
Sample Required ~1-3 mg~5-10 mgDSC requires a very small amount of material.[6]
Impurity Profile Total eutectic impuritiesQuantifies specific, individual impuritiesDSC gives a total impurity value, while HPLC can separate and identify different impurities if standards are available.[9]

Experimental Protocols

A detailed methodology for assessing the purity of this compound using DSC is provided below.

DSC Purity Analysis Protocol

1. Objective: To determine the absolute purity of a synthesized batch of this compound by measuring its melting behavior.

2. Instrumentation:

  • A calibrated Differential Scanning Calorimeter, preferably a power-compensated model for high resolution, is used.[3]

  • Aluminum crucibles and lids (40 µL). For volatile samples or impurities, hermetically sealed crucibles are necessary.[10]

  • Microbalance with a readability of at least 0.01 mg.

3. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample into an aluminum crucible.[6]

  • Crimp the lid onto the crucible. If nonvolatile impurities are the primary interest, a pierced lid can be used to allow any volatile solvents to escape.[10]

  • Prepare an empty, sealed aluminum crucible to be used as the reference.

4. DSC Instrument Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 15-20 mL/min.[9]

  • Temperature Program:

    • Equilibrate at a temperature at least 20-30°C below the expected melting point (e.g., 80°C).

    • Ramp the temperature at a slow, constant heating rate of 0.5°C/min to 2°C/min through the melting transition. Slow rates are crucial for allowing the sample to maintain thermal equilibrium.[5][6]

    • Continue heating to a temperature sufficiently above the final melting point (e.g., 140°C) to ensure the entire melting endotherm is recorded.

  • Data Acquisition: Ensure a sufficient number of data points are collected across the melting peak (e.g., at least 200 points).[6]

5. Data Analysis:

  • The instrument's software is used to analyze the resulting heat flow versus temperature curve.

  • The software integrates the area of the melting endotherm to determine the heat of fusion (ΔHfus).

  • The purity is calculated based on the van't Hoff equation by analyzing the shape of the leading edge of the melting peak.[3] The software plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) and uses the slope of this plot to determine the mole fraction of impurity.[3][6]

Visualizations

Experimental Workflow for DSC Purity Assessment

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Analysis cluster_data Data Processing & Results Sample Synthesized This compound Weigh Weigh 1-3 mg of Sample Sample->Weigh Encapsulate Encapsulate in Aluminum Crucible Weigh->Encapsulate Load Load Sample & Reference into DSC Cell Encapsulate->Load Program Set Parameters: - Temp Range (80-140°C) - Slow Heat Rate (1°C/min) - N2 Purge Load->Program Run Initiate Thermal Scan Program->Run Acquire Acquire Heat Flow vs. Temperature Data Run->Acquire Thermogram Generate DSC Thermogram Acquire->Thermogram Integrate Integrate Melting Endotherm Thermogram->Integrate VantHoff Apply van't Hoff Equation (Software Analysis) Integrate->VantHoff Result Purity (mol %) Melting Point (°C) ΔHfus (J/g) VantHoff->Result

Caption: Workflow for purity assessment of this compound using DSC.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of pharmaceutical compounds is a cornerstone of reliable research and development. This guide provides a comparative analysis of three common analytical techniques for the determination of 5-Hydroxy-2-tetralone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to a lack of publicly available, direct cross-validation studies for this compound, this guide utilizes detailed validation data for its structural isomer, 4-Hydroxy-α-tetralone, as a reference for the HPLC-UV method.[1] Performance data for LC-MS/MS and GC-MS are based on typical values reported in analytical chemistry literature for similar small organic molecules.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters for the three analytical methods. This allows for a direct comparison of their suitability for the quantification of this compound.

Validation ParameterHPLC-UV (for 4-Hydroxy-α-tetralone)[1]LC-MS/MS (Typical)GC-MS (Typical)
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.22 µg/mL< 1 ng/mL< 5 ng/mL
Limit of Quantification (LOQ) 0.73 µg/mL< 5 ng/mL< 20 ng/mL
Precision (%RSD) ≤ 1.73%< 15%< 15%
Accuracy (% Recovery) 99.06–100.76%85-115%80-120%
Specificity Moderate to HighVery HighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for 4-Hydroxy-α-tetralone and is suitable for quantification in less complex matrices.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, and a UV-Vis detector.

  • Column: Chromatopak Peerless C18 column (250 × 4.6 mm i.d., 5 µm).[1]

  • Mobile Phase: A gradient elution program with 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the reference standard in methanol.

    • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase.

    • Sample Preparation: Samples are dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted as necessary to fall within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in either positive or negative mode, to be optimized for the compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method to derivatize hydroxyl and keto groups to make the analyte more volatile.

  • Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer scanning a specific mass range or in selected ion monitoring (SIM) mode for enhanced sensitivity.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships discussed in this guide.

analytical_method_cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Reporting Phase define_analyte Define Analyte: This compound select_methods Select Analytical Methods (HPLC-UV, LC-MS/MS, GC-MS) define_analyte->select_methods define_parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) select_methods->define_parameters method_dev_opt Method Development & Optimization for each technique define_parameters->method_dev_opt perform_validation Perform Validation Experiments method_dev_opt->perform_validation collect_data Collect Performance Data perform_validation->collect_data tabulate_data Tabulate Quantitative Data collect_data->tabulate_data compare_performance Compare Method Performance tabulate_data->compare_performance generate_report Generate Comparison Guide compare_performance->generate_report

Caption: Workflow for Analytical Method Cross-Validation.

signaling_pathway_placeholder cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Sample containing This compound extraction Extraction / Dilution sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization filtration Filtration extraction->filtration derivatization->filtration hplc_uv HPLC-UV filtration->hplc_uv lc_msms LC-MS/MS filtration->lc_msms gc_ms GC-MS filtration->gc_ms chromatogram Chromatogram Generation hplc_uv->chromatogram lc_msms->chromatogram gc_ms->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: General Experimental Workflow for Analysis.

References

A Comparative Analysis of the Reactivity of 5-Hydroxy-2-tetralone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Chemical Reactivity of Hydroxy-2-tetralone Isomers

The strategic placement of a hydroxyl group on the aromatic ring of a 2-tetralone scaffold profoundly influences its chemical reactivity. This guide provides a comparative analysis of 5-hydroxy-2-tetralone and its isomers—6-hydroxy-2-tetralone, 7-hydroxy-2-tetralone, and 8-hydroxy-2-tetralone. Understanding these differences is crucial for the efficient design of synthetic routes and the development of novel pharmaceutical agents. Due to a scarcity of direct comparative experimental studies, this analysis draws upon established principles of organic chemistry, including electronic and steric effects, and data from analogous chemical systems.

Theoretical Framework for Reactivity Comparison

The reactivity of hydroxy-2-tetralone isomers is primarily dictated by the interplay of several factors:

  • Electronic Effects: The hydroxyl group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Its position determines which sites on the ring are most activated. This electronic influence also extends to the reactivity of the carbonyl group and the acidity of the α-protons.

  • Steric Hindrance: The proximity of the hydroxyl group to the reactive centers can sterically hinder the approach of reagents. This is particularly relevant for the 5- and 8-hydroxy isomers due to peri-interactions with the aliphatic portion of the molecule.

  • Intramolecular Hydrogen Bonding: In the 5-hydroxy and 8-hydroxy isomers, the hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen. This can decrease the reactivity of both the hydroxyl and carbonyl groups and influence the acidity of the phenolic proton.

Comparative Reactivity in Key Transformations

Based on the theoretical framework, the following table summarizes the predicted relative reactivity of the hydroxy-2-tetralone isomers in common organic reactions.

Reaction TypeThis compound6-Hydroxy-2-tetralone7-Hydroxy-2-tetralone8-Hydroxy-2-tetraloneRationale
Electrophilic Aromatic Substitution ModerateHighHighModerate6- and 7-isomers are highly activated at their ortho and para positions. 5- and 8-isomers experience some steric hindrance from the aliphatic ring.
Nucleophilic Addition to Carbonyl LowHighHighLowIntramolecular hydrogen bonding in 5- and 8-isomers reduces the electrophilicity of the carbonyl carbon.
Enolate Formation (α-proton acidity) ModerateHighHighModerateElectron-donating hydroxyl group slightly decreases acidity. Intramolecular hydrogen bonding in 5- and 8-isomers may further influence enolate stability.
Reactions of the Phenolic -OH LowHighHighLowIntramolecular hydrogen bonding in 5- and 8-isomers reduces the availability of the hydroxyl proton and hinders nucleophilic attack.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following experimental protocols are proposed.

Protocol 1: Comparative Nitration of Hydroxy-2-tetralone Isomers (Electrophilic Aromatic Substitution)
  • Preparation of Solutions: Prepare separate 0.1 M solutions of this compound, 6-hydroxy-2-tetralone, 7-hydroxy-2-tetralone, and 8-hydroxy-2-tetralone in glacial acetic acid.

  • Reaction Initiation: To each solution at 0 °C, add a stoichiometric equivalent of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Analysis: After a predetermined time, quench the reactions with ice water and extract the products with a suitable organic solvent. Analyze the crude reaction mixtures by ¹H NMR spectroscopy and HPLC to determine the conversion and product distribution for each isomer.

Protocol 2: Comparative Sodium Borohydride Reduction (Nucleophilic Addition to Carbonyl)
  • Preparation of Solutions: Prepare separate 0.1 M solutions of each hydroxy-2-tetralone isomer in methanol.

  • Reaction Initiation: To each solution at room temperature, add a stoichiometric equivalent of sodium borohydride.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Analysis: Once the reactions are complete, neutralize with dilute acid and extract the resulting diols. Determine the reaction time and isolated yield for each isomer to compare their relative rates of reduction.

Protocol 3: Comparative α-Alkylation via Enolate Formation
  • Enolate Formation: Treat separate solutions of each hydroxy-2-tetralone isomer in a suitable aprotic solvent (e.g., THF) with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

  • Alkylation: Add a stoichiometric equivalent of an alkylating agent (e.g., methyl iodide) to each reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reactions to warm to room temperature and monitor by TLC. Quench the reactions with a saturated aqueous solution of ammonium chloride and extract the products.

  • Analysis: Analyze the product mixtures by GC-MS or ¹H NMR to determine the yield of the α-alkylated product for each isomer.

Visualizing Reaction Pathways and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the key concepts governing the reactivity of these isomers.

electronic_effects cluster_5_hydroxy This compound cluster_6_hydroxy 6-Hydroxy-2-tetralone cluster_7_hydroxy 7-Hydroxy-2-tetralone cluster_8_hydroxy 8-Hydroxy-2-tetralone 5-OH 5-OH (ortho to fusion, peri-interaction) C6 C6 (ortho-activated) 5-OH->C6 activating C7 C7 (para-activated) 5-OH->C7 activating 6-OH 6-OH (meta to fusion) 6-OH->C7 activating C5 C5 (ortho-activated) 6-OH->C5 activating 7-OH 7-OH (para to fusion) 7-OH->C6 activating C8 C8 (ortho-activated) 7-OH->C8 activating 8-OH 8-OH (ortho to fusion, peri-interaction) 8-OH->C7 activating

Figure 1: Electronic activation of the aromatic ring in hydroxy-2-tetralone isomers.

Figure 2: Influence of intramolecular hydrogen bonding on carbonyl reactivity. (Note: Images are placeholders)

experimental_workflow Start Start Prepare Isomer Solutions Prepare 0.1 M solutions of each isomer Start->Prepare Isomer Solutions Reaction Perform Reaction (e.g., Nitration) Prepare Isomer Solutions->Reaction Monitor Monitor Progress (TLC/HPLC) Reaction->Monitor Workup Quench and Extract Monitor->Workup Analyze Analyze Products (NMR, HPLC) Workup->Analyze Compare Compare Reactivity (Yields, Rates) Analyze->Compare End End Compare->End

Figure 3: General experimental workflow for comparing isomer reactivity.

Conclusion

The reactivity of hydroxy-2-tetralone isomers is a nuanced subject governed by the intricate interplay of electronic and steric factors. While direct comparative experimental data is limited, a robust theoretical framework allows for the prediction of reactivity trends. 6- and 7-hydroxy-2-tetralone are anticipated to be more reactive in typical electrophilic aromatic substitutions and reactions involving the carbonyl group and α-protons. Conversely, 5- and 8-hydroxy-2-tetralone are expected to exhibit reduced reactivity in many cases due to steric hindrance and intramolecular hydrogen bonding. The provided experimental protocols offer a pathway for the empirical validation of these predictions, paving the way for more informed decisions in synthetic chemistry and drug discovery.

Unraveling the Anti-Inflammatory Potential of Hydroxylated Tetralones: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comprehensive studies on the in vitro and in vivo correlation of 5-Hydroxy-2-tetralone's activity are not extensively available in current literature, significant research on structurally related hydroxylated tetralone derivatives provides valuable insights into their shared anti-inflammatory potential. This guide offers an objective comparison of the performance of these derivatives, supported by experimental data, to serve as a predictive framework for the activity of this compound and to inform future research directions. The focus of this guide is on the anti-inflammatory properties of 4-hydroxy-α-tetralone and other related tetralone analogs, which have been investigated for their ability to modulate key inflammatory pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of hydroxylated tetralone derivatives have been demonstrated through their ability to inhibit crucial pro-inflammatory mediators. The following tables summarize the quantitative data from key in vitro and in vivo studies, showcasing their potential as anti-inflammatory agents.

Table 1: In Vitro Anti-Inflammatory Activity of Tetralone Derivatives

Compound/DerivativeAssayTargetKey ParameterResultReference
4-hydroxy-α-tetralone AnalogsTNF-α Inhibition AssayTumor Necrosis Factor-α (TNF-α)% InhibitionSignificant inhibition of TNF-α[1]
E-2-arylmethylene-1-tetralonesMIF Tautomerase InhibitionMacrophage Migration Inhibitory Factor (MIF)IC₅₀Potent inhibition of MIF tautomerase activity[2]
Selected Tetralone DerivativesMacrophage Activation AssayPro-inflammatory Cytokines (TNF-α, IL-6) & NOInhibition of productionMarked reduction in ROS, nitrite, TNF-α, and IL-6 production[2]

Table 2: In Vivo Anti-Inflammatory Activity of Tetralone Derivatives

Compound/DerivativeAnimal ModelKey ParameterResultReference
E-2-arylmethylene-1-tetralone (Compound 24)Lipopolysaccharide (LPS)-induced endotoxemic miceBody TemperatureExaggerated hypothermic response, indicating modulation of the inflammatory cascade[2]

Deciphering the Mechanism of Action: Key Signaling Pathways

The anti-inflammatory activity of hydroxylated tetralone derivatives is attributed to their interaction with specific molecular targets within the inflammatory cascade. A primary mechanism involves the inhibition of Macrophage Migration Inhibitory Factor (MIF), a key pro-inflammatory cytokine. Additionally, these compounds have been shown to suppress the production of other critical cytokines like Tumor Necrosis Factor-α (TNF-α).

MIF_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 activates MIF_Release MIF Release TLR4->MIF_Release induces MIF_Tautomerase MIF Tautomerase Activity MIF_Release->MIF_Tautomerase Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation leads to Hydroxylated_Tetralone Hydroxylated Tetralone Derivative Hydroxylated_Tetralone->MIF_Tautomerase inhibits MIF_Tautomerase->Pro_inflammatory_Cytokines promotes production of

Inhibition of MIF Tautomerase Activity by Hydroxylated Tetralones.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with Tetralone Derivative LPS_Stimulation->Compound_Treatment Assays TNF-α ELISA & MIF Tautomerase Assay Compound_Treatment->Assays Data_Analysis_InVitro Quantify Inhibition Assays->Data_Analysis_InVitro Correlation In Vitro-In Vivo Correlation Analysis Data_Analysis_InVitro->Correlation Animal_Model LPS-induced Endotoxemia in Mice Compound_Administration Administration of Tetralone Derivative Animal_Model->Compound_Administration Monitoring Monitor Physiological Parameters (e.g., Temp) Compound_Administration->Monitoring Data_Analysis_InVivo Assess Anti-inflammatory Effect Monitoring->Data_Analysis_InVivo Data_Analysis_InVivo->Correlation

Workflow for Correlating In Vitro and In Vivo Anti-inflammatory Activity.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed methodologies for the key experiments are provided below.

In Vitro MIF Tautomerase Inhibition Assay

This assay measures the enzymatic activity of Macrophage Migration Inhibitory Factor (MIF), which has a unique tautomerase activity.

  • Principle: The assay spectrophotometrically determines the conversion of a substrate, L-dopachrome methyl ester, by MIF.[3] The rate of decline in absorbance at 475 nm is monitored.

  • Reagents and Materials:

    • Recombinant human or mouse MIF

    • L-dopachrome methyl ester (substrate)

    • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.6)

    • Test compounds (hydroxylated tetralone derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of recombinant MIF and the test compounds in the assay buffer.

    • In a 96-well plate, add the MIF solution to the wells.

    • Add varying concentrations of the test compounds to the wells containing MIF and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.

    • Immediately monitor the decrease in absorbance at 475 nm over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the untreated MIF control.

    • IC₅₀ values are determined from the dose-response curves.

In Vitro TNF-α Inhibition Assay in Macrophages

This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: The concentration of TNF-α in the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[4][5]

  • Reagents and Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (hydroxylated tetralone derivatives)

    • Human or mouse TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a defined time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice

This model is used to evaluate the systemic anti-inflammatory effects of a compound in a living organism.

  • Principle: A sublethal dose of LPS is administered to mice to induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines and physiological changes such as hypothermia.[6][7][8] The ability of a test compound to mitigate these effects is assessed.

  • Animals:

    • Male C57BL/6 mice (or other appropriate strain)

  • Reagents and Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (hydroxylated tetralone derivatives)

    • Vehicle for compound and LPS administration (e.g., sterile saline)

  • Procedure:

    • Acclimatize the mice to the experimental conditions.

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time (e.g., 1 hour), induce endotoxemia by injecting a sublethal dose of LPS (e.g., 10 mg/kg) intraperitoneally.

    • Monitor the mice for signs of endotoxemia, including changes in body temperature, at regular intervals.

    • At the end of the experiment, blood and/or tissues can be collected to measure cytokine levels.

    • The anti-inflammatory effect is evaluated by comparing the physiological responses (e.g., degree of hypothermia) and cytokine levels in the compound-treated group to the LPS-only control group.

Conclusion

The available evidence strongly suggests that hydroxylated tetralone derivatives possess significant anti-inflammatory properties, primarily through the inhibition of MIF tautomerase activity and the suppression of pro-inflammatory cytokines such as TNF-α. The correlation between the in vitro inhibition of these key inflammatory mediators and the observed in vivo anti-inflammatory effects in animal models provides a solid foundation for the further investigation of compounds like this compound. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research aimed at fully elucidating the therapeutic potential of this class of molecules in inflammatory diseases.

References

Independent Synthesis for Structural Verification of a 5-Hydroxy-2-tetralone Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two independent synthesis routes for the preparation of a 5-Hydroxy-2-tetralone derivative, a key intermediate in the synthesis of various biologically active compounds. The objective of this guide is to offer researchers a reliable method for synthesizing this class of molecules to verify their structure through spectroscopic and analytical comparison. The performance of a classical multi-step synthesis from a substituted naphthalene precursor is compared with a more modern approach utilizing a Friedel-Crafts-type cyclization.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for structural verification often prioritizes reliability, ease of execution, and the production of a pure sample for unambiguous characterization. Below is a summary of two distinct synthetic pathways to a this compound derivative.

ParameterRoute 1: Birch Reduction and Hydrolysis Route 2: Friedel-Crafts Acylation and Cyclization
Starting Material 1,6-Dimethoxynaphthalene3-Methoxyphenylacetic acid
Key Reactions Birch Reduction, Acid HydrolysisAcyl Chloride Formation, Friedel-Crafts Acylation
Reported Overall Yield ~65%[1]High (suitable for industrial scale)[2][3]
Reagent Toxicity Use of metallic sodium (highly reactive)Use of thionyl chloride (corrosive)
Reaction Conditions Low temperatures (cooling to 0°C) required[1]Mild to moderate heating (55-90°C)[3]
Scalability Suitable for lab-scale synthesisReadily scalable for industrial production[2]
Purification Distillation and bisulfite adduct formation[1][2]Recrystallization and bisulfite adduct formation[2][4]

Experimental Protocols

Route 1: Synthesis via Birch Reduction of 1,6-Dimethoxynaphthalene

This method, adapted from the procedure described by Ames et al., involves the reduction of a dimethoxynaphthalene precursor followed by hydrolysis to yield the desired tetralone.[1]

Step 1: Reduction of 1,6-Dimethoxynaphthalene

  • To a boiling solution of 1,6-dimethoxynaphthalene (0.53 mol) in 1.4 L of ethanol, add 90 g (3.91 mol) of sodium shavings in portions.

  • Stir the mixture until all the sodium has dissolved.

  • Cool the reaction mixture to 0°C.

Step 2: Hydrolysis and Isolation

  • Slowly add 457 mL of concentrated hydrochloric acid and 395 mL of water dropwise to the cooled reaction mixture.

  • Reflux the mixture for one hour.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in water and extract with diethyl ether.

  • Concentrate the organic layer and dissolve the residue in 60 mL of saturated sodium bisulfite solution.

  • Stir for 20 minutes and filter the resulting solid.

  • The purified 5-methoxy-2-tetralone is obtained by distillation of the freed solid. The final product is a clear oil.[1]

Step 3: Demethylation to this compound

  • The resulting 5-methoxy-2-tetralone can be demethylated using standard procedures, such as treatment with boron tribromide in dichloromethane, to yield the final this compound.

Route 2: Synthesis from 3-Methoxyphenylacetic Acid

This alternative route involves the conversion of 3-methoxyphenylacetic acid to its acyl chloride, followed by an intramolecular Friedel-Crafts reaction with ethylene.[2][3]

Step 1: Formation of 3-Methoxyphenylacetyl Chloride

  • In a 50 mL three-necked flask equipped with a condenser and a dropping funnel, combine 1.66 g (10 mmol) of 3-methoxyphenylacetic acid and a magnetic stirrer.

  • Heat the flask to 55°C in an oil bath.

  • Slowly add a solution of 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide.

  • After the addition is complete, increase the temperature to 85°C and stir for 3 hours.

  • Monitor the reaction by TLC to confirm completion.

  • The crude product is purified by recrystallization from n-hexane.[3]

Step 2: Friedel-Crafts Reaction and Cyclization

  • The purified 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a suitable catalyst and solvent to yield 5-methoxy-2-tetralone.[2]

Step 3: Purification and Demethylation

  • The crude 5-methoxy-2-tetralone is purified by forming a salt with saturated sodium bisulfite, followed by reduction with sodium carbonate.[2][4]

  • Subsequent demethylation as described in Route 1 will yield the target this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the two synthetic routes, providing a clear visual comparison of the methodologies.

G cluster_0 Route 1: Birch Reduction Pathway A 1,6-Dimethoxynaphthalene B Birch Reduction (Na, EtOH) A->B C Intermediate Enol Ether B->C D Acid Hydrolysis (HCl) C->D E 5-Methoxy-2-tetralone D->E F Demethylation (BBr3) E->F G This compound F->G

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Friedel-Crafts Pathway H 3-Methoxyphenylacetic Acid I Acyl Chloride Formation (SOCl2) H->I J 3-Methoxyphenylacetyl Chloride I->J K Friedel-Crafts Acylation (Ethylene, Catalyst) J->K L 5-Methoxy-2-tetralone K->L M Demethylation (BBr3) L->M N This compound M->N

Caption: Synthetic workflow for Route 2.

References

Comparative Efficacy of 5-Hydroxy-2-tetralone Derivatives in Oncology: A Benchmark Analysis Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of novel 5-Hydroxy-2-tetralone derivatives benchmarked against established anticancer agents. The data presented is compiled from various studies to offer an objective comparison of performance, supported by detailed experimental protocols for key assays.

Introduction

The tetralone scaffold is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Derivatives of this core structure have attracted significant interest in medicinal chemistry due to their potential as therapeutic agents.[2] This guide focuses specifically on this compound derivatives and their comparative efficacy in oncology, a field where the demand for novel, effective, and less toxic therapeutics is ever-present.

Recent research has highlighted the potential of tetralone-based compounds to induce apoptosis and inhibit cancer cell proliferation across various cell lines.[3] These findings have prompted further investigation into the structure-activity relationships (SAR) of tetralone derivatives to optimize their anticancer properties.[1] This comparative guide aims to consolidate the existing data on the efficacy of these emerging compounds, providing a clear benchmark against current standard-of-care chemotherapeutic agents.

The following sections will delve into the quantitative data from in vitro studies, outline the experimental methodologies used to derive this data, and visualize the pertinent biological pathways and experimental workflows to provide a comprehensive overview for researchers in the field of drug discovery and development.

Quantitative Efficacy Analysis

The anticancer activity of novel this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of several tetralone derivatives in comparison to established anticancer drugs, 5-Fluorouracil (5-FU) and Cisplatin, which are commonly used as positive controls in anticancer assays.

Table 1: Comparative Anticancer Activity of Tetralone Derivatives Against MCF-7 (Human Breast Adenocarcinoma) Cell Line

Compound/StandardIC50 (µM)Reference
Tetralone Derivative 6g 4.42 ± 2.93[4]
Tetralone Derivative 3a 4.5[5]
5-Fluorouracil (Standard) Not specified in this study[4]

Table 2: Comparative Anticancer Activity of Tetralone Derivatives Against A549 (Human Lung Carcinoma) Cell Line

Compound/StandardIC50 (µM)Reference
Tetralone Derivative 6h 9.89 ± 1.77[4]
Thiazoline-Tetralin Derivative 4h DNA Synthesis Inhibition: 50.78% at 48.6 µM[6]
5-Fluorouracil (Standard) Not specified in this study[4]
Cisplatin (Standard) DNA Synthesis Inhibition: 50.33% at 108.3 µM[6]

Table 3: Comparative Anticancer Activity of Tetralone Derivatives Against HeLa (Human Cervical Cancer) Cell Line

Compound/StandardIC50 (µg/mL)Reference
Tetralone Derivative 3a 3.5[5]
5-Fluorouracil (Standard) Not specified in this study[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative analysis of this compound derivatives.

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Objective: To determine the cytotoxic effects and IC50 values of the synthesized tetralone derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Synthesized tetralone derivatives and standard drugs (e.g., 5-Fluorouracil, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 × 10^3 cells/well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized tetralone derivatives and standard drugs are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of the various concentrations of the test compounds are added to the respective wells. A control group receiving only the medium with DMSO (vehicle) is also included.

  • Incubation: The plates are incubated for 48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Synthesis Inhibition Assay

This assay measures the incorporation of a labeled nucleoside analog into newly synthesized DNA, providing an indication of the antiproliferative activity of a compound.

Objective: To assess the inhibitory effect of tetralone derivatives on DNA synthesis in cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Culture medium and supplements

  • Test compounds and a standard drug (e.g., Cisplatin)

  • [³H]-Thymidine or a non-radioactive alternative like BrdU (Bromodeoxyuridine)

  • Scintillation counter or ELISA reader (for BrdU)

Procedure:

  • Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds as described in the MTT assay protocol.

  • Labeling: Following a 24-hour treatment period, a labeling solution containing [³H]-Thymidine or BrdU is added to each well. The plates are then incubated for an additional 4-18 hours.

  • Cell Harvesting and Measurement:

    • For [³H]-Thymidine: Cells are harvested onto glass fiber filters. The radioactivity incorporated into the DNA is measured using a scintillation counter.

    • For BrdU: An ELISA-based method is used. Cells are fixed, and the DNA is denatured. A specific antibody conjugated to an enzyme (e.g., peroxidase) that detects incorporated BrdU is added. A substrate for the enzyme is then added, and the resulting color change is measured using a microplate reader.

  • Data Analysis: The percentage of DNA synthesis inhibition is calculated by comparing the signal from treated cells to that of untreated control cells.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets for chemotherapeutic drugs.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the major apoptosis signaling pathways.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines the typical workflow for screening novel compounds for anticancer activity, from initial cell culture to the determination of IC50 values.

Drug_Screening_Workflow cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Compound Preparation & Dilution Compound Preparation & Dilution Cell Seeding (96-well plate)->Compound Preparation & Dilution Treatment of Cells Treatment of Cells Compound Preparation & Dilution->Treatment of Cells Incubation (48h) Incubation (48h) Treatment of Cells->Incubation (48h) MTT Reagent Addition MTT Reagent Addition Incubation (48h)->MTT Reagent Addition Incubation (4h) Incubation (4h) MTT Reagent Addition->Incubation (4h) Formazan Solubilization (DMSO) Formazan Solubilization (DMSO) Incubation (4h)->Formazan Solubilization (DMSO) Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization (DMSO)->Absorbance Reading (570nm) Calculate % Viability Calculate % Viability Absorbance Reading (570nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: Workflow for in vitro anticancer drug screening using the MTT assay.

References

Safety Operating Guide

Navigating the Disposal of 5-Hydroxy-2-tetralone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The following procedures are based on information for analogous compounds such as 5-Methoxy-2-tetralone and 6-Hydroxy-1-tetralone. It is imperative to treat 5-Hydroxy-2-tetralone with the caution required for a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Considerations

Before initiating any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative exposure limits and other specific data for this compound are not available. The table below summarizes the known hazard information and data from related compounds.

ParameterValue/InformationSource/Analogy
CAS Number 35697-10-0-
Hazard Identification Irritant (Xi)ChemicalBook
Risk Statements (Obsolete) R36/37/38: Irritating to eyes, respiratory system and skin.ChemicalBook
Safety Statements (Obsolete) S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.ChemicalBook
Disposal Recommendation Offer surplus and non-recyclable solutions to a licensed disposal company.Analogy: SDS for 5-Methoxy-2-tetralone[1]
Contaminated Packaging Dispose of as unused product.Analogy: SDS for 5-Methoxy-2-tetralone[1]

Experimental Protocols for Disposal

The disposal of this compound, as with any laboratory chemical, must be conducted in strict adherence to federal, state, and local regulations. The following protocols provide a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or surplus this compound should be considered chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, gloves, and empty containers, must also be treated as chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Waste Collection and Storage

  • Container: Use a designated, properly labeled, and chemically compatible waste container with a secure lid.

  • Labeling: The waste container label should clearly state "Hazardous Waste" and list the full chemical name: "this compound". Include the approximate quantity and date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Documentation: Complete all necessary waste manifest forms as required by your institution and the disposal company.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is small and you are trained to handle it, use an appropriate absorbent material to contain the spill. Place the absorbed material into a sealed container and label it as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Identify and Segregate Waste (Pure compound & contaminated materials) B->C D Collect in Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Disposal Contractor E->F G Complete Waste Manifest Documentation F->G H Scheduled Waste Pickup G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures and maintaining a proactive approach to safety, researchers can ensure the responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory and regulatory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Hydroxy-2-tetralone, a compound identified as an irritant. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent skin and eye irritation, as well as potential respiratory tract irritation. The following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber), minimum 0.11 mm thickness.To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side-shields, or chemical safety goggles. A face shield should be used if there is a risk of splashing or dust generation.To protect eyes from contact with the chemical, which can cause serious eye irritation.
Skin and Body Protection Laboratory coat. Consider a chemical-resistant apron and disposable coveralls for larger quantities or when there is a high risk of exposure.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is recommended when handling the powder form of the compound.To prevent the inhalation of dust particles, which may cause respiratory irritation.[1]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe handling process from preparation to disposal.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne particles.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers prepared before starting work.

Handling Procedure
  • Donning PPE: Put on all required PPE in the following order: lab coat, respirator (if needed), safety glasses/goggles, and then gloves.

  • Weighing and Transfer:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize dust dispersion.

    • Use a spatula for transfers. Avoid pouring the powder, which can create airborne dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate any equipment used.

    • Properly doff and dispose of PPE. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound as hazardous chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and paper towels, should be disposed of in the same hazardous waste container.

  • Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) prep_equip Verify Emergency Equipment (Eyewash, Safety Shower) prep_area->prep_equip prep_materials Gather PPE & Waste Containers prep_equip->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe weigh_transfer Weigh & Transfer in Hood don_ppe->weigh_transfer post_handling Clean & Decontaminate weigh_transfer->post_handling dispose_ppe Dispose of Contaminated PPE weigh_transfer->dispose_ppe dispose_waste Dispose of Chemical Waste post_handling->dispose_waste dispose_waste->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-tetralone
Reactant of Route 2
5-Hydroxy-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.